tert-Butyl-4-chloro-3-oxobutanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-8(2,3)12-7(11)4-6(10)5-9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOUIKQENBFPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996051 | |
| Record name | tert-Butyl 4-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74530-56-6 | |
| Record name | 1,1-Dimethylethyl 4-chloro-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74530-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-chloro-3-oxobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074530566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 4-chloro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-chloro-3-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: tert-Butyl-4-chloro-3-oxobutanoate in Drug Development
CAS Number: 74530-56-6
This technical guide provides an in-depth overview of tert-butyl-4-chloro-3-oxobutanoate, a key chemical intermediate in the synthesis of various pharmaceuticals, particularly β-lactam antibiotics. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a combustible liquid that requires sealed storage away from moisture, ideally at 4°C. It is a crucial building block in organic synthesis, valued for its reactive functional groups that allow for the construction of complex molecular architectures.
| Property | Value | Source |
| CAS Number | 74530-56-6 | [1] |
| Molecular Formula | C₈H₁₃ClO₃ | |
| Molecular Weight | 192.64 g/mol | N/A |
| Appearance | Liquid | |
| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg | |
| Flash Point | 87 °C | |
| Purity | ≥ 95% | |
| Storage Temperature | 4°C |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: the chlorination of tert-butyl acetoacetate and the esterification of 4-chloro-3-oxobutanoic acid with tert-butanol.
Experimental Protocol: Synthesis via Chlorination of tert-Butyl Acetoacetate
This method involves the direct chlorination of the α-carbon to the ester group in tert-butyl acetoacetate.
Materials:
-
tert-Butyl acetoacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl acetoacetate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the stirred solution. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Synthesis Pathway Diagram
Caption: Synthetic routes to this compound.
Role in Pharmaceutical Synthesis: β-Lactam Antibiotics
This compound is a pivotal precursor in the synthesis of β-lactam antibiotics, a class of drugs that includes penicillins, cephalosporins, and carbapenems.[1] These antibiotics are characterized by a four-membered lactam ring, which is crucial for their antibacterial activity.
The general synthetic strategy involves the reaction of a β-amino acid derivative with a coupling agent or the [2+2] cycloaddition of a ketene with an imine (Staudinger synthesis).[2][3][4] The chloro- and keto-functionalized backbone of this compound provides the necessary reactive sites for the construction of the β-lactam ring and subsequent modifications to generate a diverse range of antibiotic analogues.
Experimental Protocol: Synthesis of a β-Lactam Ring (Staudinger Cycloaddition)
This protocol outlines a general procedure for the synthesis of a β-lactam ring using a derivative of this compound.
Materials:
-
A ketene precursor (derived from the corresponding acyl chloride)
-
An imine (Schiff base)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the imine in anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
In a separate flask, prepare the ketene in situ by reacting the acyl chloride precursor with triethylamine in anhydrous dichloromethane at 0°C.
-
Slowly add the freshly prepared ketene solution to the cold imine solution via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.
Reaction Pathway Diagram
References
In-Depth Technical Guide: tert-Butyl-4-chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl-4-chloro-3-oxobutanoate is a chemical compound that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a reactive β-keto ester and a primary chloride, makes it a versatile building block for the construction of more complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a liquid at room temperature with a boiling point of approximately 230.5 ± 15.0 °C at 760 mmHg.[1] It should be stored at 4°C in a sealed container, protected from moisture.[1] The compound is classified as a skin and eye irritant.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 192.64 g/mol | [2][3][4][5] |
| Molecular Formula | C₈H₁₃ClO₃ | [3][4][5] |
| CAS Number | 74530-56-6 | [3] |
| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg | [1] |
| Flash Point | 87 °C | [1] |
| Purity | Typically ≥95% | [1] |
| Physical Form | Liquid | [1] |
| Storage Temperature | 4°C | [1] |
Synthesis and Experimental Protocols
While detailed, step-by-step synthetic procedures for this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis would likely involve the acylation of a tert-butyl acetate enolate or a related species with a chloroacetyl derivative.
A plausible synthetic workflow is outlined below:
General Experimental Protocol for Synthesis:
-
Reaction Setup: A solution of tert-butyl acetoacetate in a suitable aprotic solvent (e.g., dichloromethane) is cooled in an ice bath.
-
Chlorination: A chlorinating agent, such as sulfuryl chloride, is added dropwise to the cooled solution while stirring. The reaction progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
-
Workup: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure this compound.
Analytical and Purification Methods
The purity of this compound is crucial for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and for the isolation of impurities in preparative separation.
Illustrative HPLC Method:
-
Column: A reverse-phase C18 column is appropriate for this analysis.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be used.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) would be effective.
This method is scalable and can be adapted for preparative chromatography to obtain high-purity material.
Applications in Drug Development
This compound is a key starting material in the synthesis of various pharmaceutical compounds. Its utility is exemplified by its role in the preparation of precursors for antibiotics. For instance, the related compound, ethyl 4-chloro-3-oxobutanoate, is a precursor to ethyl (R)-4-chloro-3-hydroxybutyrate, a versatile chiral building block for many pharmaceuticals.
The biotransformation of ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxy ester is achieved through enzymatic reduction. A similar biocatalytic reduction could potentially be applied to this compound to generate chiral intermediates for drug synthesis.
The following diagram illustrates the potential role of this compound as a synthetic intermediate in a drug development context.
Due to its nature as a synthetic intermediate, this compound is not known to be directly involved in biological signaling pathways. Its significance lies in its ability to be transformed into biologically active molecules. The tert-butyl group, in general, is a common moiety in many drugs and can influence their metabolic stability and potency.
References
- 1. This compound CAS#: 74530-56-6 [m.chemicalbook.com]
- 2. This compound | 74530-56-6 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3-chloro-4-oxobutanoate | C8H13ClO3 | CID 133062883 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Properties of tert-Butyl-4-chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of tert-Butyl-4-chloro-3-oxobutanoate, a key intermediate in the synthesis of various pharmaceuticals, including β-lactam antibiotics. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of its key physical properties.
| Property | Value | Data Type |
| Molecular Formula | C₈H₁₃ClO₃ | - |
| Molecular Weight | 192.64 g/mol | Computed[1][2] |
| Physical Form | Liquid | Experimental[3] |
| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg | Experimental[3] |
| Melting Point | Not available | - |
| Density | Not available (experimentally) | - |
| Solubility | Not available (experimentally) | - |
| Flash Point | 87 °C | Experimental[3] |
| Refractive Index | Not available | - |
| CAS Number | 74530-56-6 | - |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for key experiments.
Molecular Weight Determination by Mass Spectrometry
Objective: To determine the exact molecular mass of this compound.
Methodology: A high-resolution mass spectrometer (e.g., GC-Q-TOF) is utilized. The sample is introduced into the instrument, typically via a gas chromatograph for separation from any impurities. The molecules are then ionized, commonly using electron ionization (EI). The ionized molecules and their fragments are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak will correspond to the molecular weight of the compound.
Boiling Point Determination
Objective: To determine the temperature at which this compound transitions from a liquid to a gas at a specific pressure.
Methodology: The boiling point is determined using a distillation apparatus. A sample of the compound is placed in a distillation flask with a boiling chip. The flask is heated, and the temperature is monitored with a thermometer placed at the vapor-liquid equilibrium point. The temperature at which a steady stream of distillate is collected is recorded as the boiling point at the measured atmospheric pressure. For more accurate determinations, a vacuum distillation setup can be used to measure the boiling point at reduced pressures.
Density Measurement
Objective: To determine the mass per unit volume of this compound.
Methodology: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is used for accurate density measurement.
-
The empty pycnometer is weighed.
-
It is then filled with the liquid sample, and the stopper is inserted, allowing excess liquid to escape through the capillary, ensuring a constant volume.
-
The filled pycnometer is weighed again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Melting Point Determination
Objective: To determine the temperature at which this compound transitions from a solid to a liquid. As it is a liquid at room temperature, this would involve cooling the substance until it solidifies.
Methodology: A sample is cooled in a suitable apparatus (e.g., a cold stage microscope or a differential scanning calorimeter). The temperature at which the first signs of melting are observed upon slow warming is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.
Solubility Assessment
Objective: To determine the solubility of this compound in various solvents.
Methodology: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, acetone) at a constant temperature. The mixture is stirred until equilibrium is reached. If the compound dissolves completely, more is added until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined analytically (e.g., by spectroscopy or chromatography) to quantify its solubility.
Synthetic Workflow: Intermediate for β-Lactam Antibiotics
This compound is a valuable building block in the synthesis of β-lactam antibiotics, such as cephalosporins.[4] The following diagram illustrates a generalized workflow for the synthesis of a key cephalosporin intermediate.
Caption: Generalized synthetic pathway for a cephalosporin intermediate.
References
- 1. tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-chloro-4-oxobutanoate | C8H13ClO3 | CID 133062883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-chloro-3-oxobutanoate | 74530-56-6 [sigmaaldrich.com]
- 4. This compound | 74530-56-6 [chemicalbook.com]
An In-depth Technical Guide to tert-Butyl-4-chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl-4-chloro-3-oxobutanoate, a key chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document details its chemical structure, physicochemical properties, synthetic protocols, and applications, with a focus on its role as a precursor to chiral building blocks.
Chemical Identity and Structure
This compound is a functionalized β-keto ester. The structure incorporates a bulky tert-butyl ester group, which can serve as a protecting group and influence the molecule's reactivity, and a reactive chloromethyl ketone moiety, making it a versatile synthetic building block.
IUPAC Name: tert-butyl 4-chloro-3-oxobutanoate[1] CAS Number: 74530-56-6[1] Molecular Formula: C₈H₁₃ClO₃[1] Synonyms: tert-butyl 4-chloroacetoacetate, t-butyl 4-chloro-3-oxobutanoate, 4-Chloro-3-oxobutyric acid tert-butyl ester[1]
The structural formula is presented below:
Figure 1: 2D Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and predicted spectroscopic properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| Molecular Weight | 192.64 g/mol | [1][2] |
| Exact Mass | 192.0553220 Da | [1] |
| Physical Form | Liquid | |
| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg (Predicted) | |
| Flash Point | 87 °C (Predicted) | |
| Density | 1.112 g/cm³ (Predicted) | |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
Note: Some physical properties are computationally predicted and should be confirmed experimentally.
Spectroscopic Data (Predicted)
While experimental spectra are not widely available in public repositories, the following data is predicted based on the chemical structure and analysis of similar compounds.
-
¹H NMR (CDCl₃, 500 MHz):
-
δ 4.25 (s, 2H, -C(=O)CH₂Cl)
-
δ 3.55 (s, 2H, -OC(=O)CH₂C(=O)-)
-
δ 1.48 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 125 MHz):
-
δ 201.5 (C=O, ketone)
-
δ 166.0 (C=O, ester)
-
δ 83.0 (-OC (CH₃)₃)
-
δ 49.5 (-O(C=O)CH₂ -)
-
δ 46.0 (-CH₂ Cl)
-
δ 28.0 (-C(CH₃ )₃)
-
-
Infrared (IR) Spectroscopy (neat, cm⁻¹):
-
~2980 (C-H stretch, sp³)
-
~1745 (C=O stretch, ester)
-
~1725 (C=O stretch, ketone)
-
~1150 (C-O stretch, ester)
-
~760 (C-Cl stretch)
-
-
Mass Spectrometry (EI):
-
Predicted prominent fragments include loss of the tert-butyl group (m/z 57) and subsequent fragmentations of the chloro-acetoacetyl moiety.
-
Synthesis and Reactivity
This compound is typically synthesized through the acylation of a tert-butyl ester precursor. A plausible laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis via Acylation
This protocol describes a general method for the synthesis of β-keto esters, adapted for this specific target.
Objective: To synthesize this compound from tert-butyl acetate and chloroacetyl chloride.
Reaction Scheme:
-
Deprotonation of tert-butyl acetate to form a lithium enolate.
-
Acylation of the enolate with chloroacetyl chloride.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
tert-Butyl acetate
-
Chloroacetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL) and diisopropylamine (1.2 equivalents).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add tert-butyl acetate (1.0 equivalent) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the ester enolate.
-
In a separate flask, prepare a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous THF.
-
Add the chloroacetyl chloride solution dropwise to the enolate solution at -78 °C. The reaction is typically rapid. Monitor by thin-layer chromatography (TLC).
-
After the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Drug Development
The primary application of this compound in drug development is as a precursor for the synthesis of chiral β-hydroxy esters. These chiral molecules are valuable intermediates for a wide range of pharmaceuticals. The asymmetric reduction of the ketone moiety is a critical step to introduce chirality.
Experimental Protocol: Biocatalytic Asymmetric Reduction
This protocol is based on established procedures for the asymmetric reduction of the analogous ethyl ester, which is directly applicable to the tert-butyl ester for producing chiral alcohols. This green chemistry approach offers high enantioselectivity.
Objective: To synthesize tert-butyl (R)-4-chloro-3-hydroxybutanoate via enzymatic reduction.
Materials:
-
This compound
-
Recombinant E. coli cells expressing a suitable carbonyl reductase (e.g., from Burkholderia gladioli) and a glucose dehydrogenase (GDH) for cofactor regeneration.
-
D-Glucose (for cofactor regeneration)
-
NADP⁺ (catalytic amount)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a suspension of the recombinant whole cells (e.g., 0.1 g dry cell weight) in 20 mL of potassium phosphate buffer (100 mM, pH 6.5).
-
To this suspension, add D-glucose (3 equivalents relative to substrate) and a catalytic amount of NADP⁺ (e.g., 1 µmol/mmol substrate).
-
Add this compound (1 equivalent, e.g., 100 mM final concentration).
-
Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C) and agitation (e.g., 200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess (e.e.).
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 2 volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude chiral alcohol.
-
If necessary, purify the product by column chromatography.
Visualized Synthetic Workflow
The following diagram illustrates the key biocatalytic process of converting the prochiral β-keto ester into a valuable chiral building block, highlighting the role of the enzymes involved.
Caption: Biocatalytic asymmetric reduction of a prochiral keto ester.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[1].
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].
Always consult the Safety Data Sheet (SDS) from the supplier before use. Store in a cool, dry place away from incompatible materials.
References
An In-depth Technical Guide to the Reactivity Profile of tert-Butyl-4-chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl-4-chloro-3-oxobutanoate is a versatile trifunctional chemical intermediate of significant interest in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive α-chloro ketone, an active methylene group, and a sterically hindered tert-butyl ester, provides a platform for a diverse range of chemical transformations. This technical guide offers a comprehensive overview of the reactivity profile of this compound, presenting key reactions, detailed experimental protocols, and quantitative data to facilitate its effective utilization in research and development.
Core Reactivity Profile
The reactivity of this compound is primarily centered around three key functional areas: the electrophilic C4 carbon, the acidic protons on the C2 methylene group, and the carbonyl groups of the ketone and the ester.
Table 1: Key Reactive Sites and Expected Transformations
| Reactive Site | Functional Group | Expected Reactions |
| C4 | α-Chloroketone | Nucleophilic Substitution (SN2) |
| C2 | Active Methylene | Alkylation, Condensation (e.g., Knoevenagel) |
| C3 | Ketone | Reduction, Nucleophilic Addition |
| C1 | tert-Butyl Ester | Hydrolysis (under specific conditions) |
Reactions at the C4 Position: Nucleophilic Substitution
The primary alkyl chloride at the C4 position is susceptible to nucleophilic substitution, typically proceeding via an SN2 mechanism. This allows for the introduction of a wide variety of functional groups.
Hantzsch Thiazole Synthesis
A prominent application of the α-chloro ketone moiety is in the Hantzsch thiazole synthesis. Reaction with a thioamide, such as thiourea, leads to the formation of a 2-aminothiazole ring, a common scaffold in many biologically active molecules.
Caption: Hantzsch synthesis of a thiazole derivative.
Experimental Protocol: Synthesis of tert-Butyl 2-amino-4-hydroxythiazole-5-carboxylate (General Procedure)
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Thiourea: Add thiourea (1 to 1.2 equivalents) to the solution.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure. The residue is then treated with a base, such as aqueous sodium bicarbonate, to neutralize any hydrochloride salt formed and to facilitate the precipitation of the free base.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 2: Nucleophilic Substitution Reactions at C4 (Analogous Examples)
| Nucleophile | Product | Reagents & Conditions | Yield (%) |
| N-(2-hydroxyethyl)phthalimide | Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate | Sodium hydride, THF, -10°C | Not specified |
| Cyanide | Methyl 4-cyano-3-oxobutanoate | Potassium cyanide, Methanol, 40°C, 8h | Not specified |
Note: These examples utilize the corresponding ethyl or methyl esters, but the reactivity is expected to be similar for the tert-butyl ester.
Reactions at the C2 Position: Active Methylene Group
The methylene protons at the C2 position are acidic due to the presence of two flanking carbonyl groups, allowing for enolate formation and subsequent reactions such as alkylations and condensations.
Knoevenagel Condensation
The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones, catalyzed by a weak base. This reaction is a powerful tool for carbon-carbon bond formation.
Caption: Knoevenagel condensation workflow.
Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes (General Procedure for Ethyl Ester) .[1]
-
Reactant Mixture: In a reaction vessel, combine ethyl 4-chloro-3-oxobutanoate (1 equivalent), an aromatic aldehyde (1 equivalent), and an ionic liquid (e.g., [bmim][NTf2]) as the solvent.
-
Catalyst Addition: Add a catalytic amount of morpholine (e.g., 10 mol%) and acetic acid.
-
Reaction: Stir the mixture at room temperature for 0.5 to 2 hours. Monitor the reaction by TLC.
-
Work-up: After completion, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are dried and concentrated. The crude product can be purified by column chromatography on silica gel.
Table 3: Knoevenagel Condensation of Ethyl 4-chloro-3-oxobutanoate with Aromatic Aldehydes.[1]
| Aromatic Aldehyde | Yield (%) |
| 4-Chlorobenzaldehyde | 84 |
| 4-Methoxybenzaldehyde | 75 |
| 2-Thiophenecarboxaldehyde | 68 |
| 2-Furaldehyde | 65 |
| Benzaldehyde | 53 |
| Piperonal | 44 |
Reactions at the C3 Position: Ketone Reduction
The ketone at the C3 position can be selectively reduced to a secondary alcohol using mild reducing agents, leaving the ester group intact. This transformation is crucial for the synthesis of chiral building blocks.
Experimental Protocol: Enzymatic Reduction of Ethyl 4-chloro-3-oxobutanoate .[2]
While a specific protocol for the tert-butyl ester was not found, the enzymatic reduction of the analogous ethyl ester provides a valuable reference.
-
Biocatalyst Preparation: Whole cells of a suitable microorganism (e.g., Candida magnoliae) are used as the biocatalyst.
-
Reaction Medium: The reaction is often performed in a two-phase system (e.g., water/n-butyl acetate) to reduce substrate inhibition.
-
Reaction Conditions: The reaction mixture, containing the substrate, biocatalyst, and a glucose source (as a cofactor regenerating system), is incubated at a controlled temperature (e.g., 35°C).
-
Substrate Feeding: A dropwise substrate feeding strategy is often employed to maintain a low substrate concentration and improve yield.
-
Work-up and Isolation: After the reaction, the product is extracted from the organic phase, which is then dried and concentrated to yield the corresponding alcohol.
Stability of the tert-Butyl Ester Group
The tert-butyl ester group is known for its stability under basic conditions, which allows for a wide range of reactions to be performed on other parts of the molecule without affecting the ester. However, it is readily cleaved under acidic conditions, often at room temperature or with gentle heating, to yield the corresponding carboxylic acid and isobutylene. This property makes it an excellent protecting group for carboxylic acids.
Summary of Reactivity
The following diagram summarizes the key reactive pathways of this compound.
Caption: Overview of this compound reactivity.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its distinct reactive sites allow for a predictable and sequential introduction of various functionalities, making it a key intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical industry. This guide provides a foundational understanding of its reactivity, supported by experimental insights, to aid researchers in harnessing the full synthetic potential of this important compound.
References
Synthesis of tert-Butyl-4-chloro-3-oxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl-4-chloro-3-oxobutanoate is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients. Its bifunctional nature, featuring both a β-ketoester moiety and a reactive alkyl chloride, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of a common and effective two-step synthesis route, beginning with the formation of tert-butyl acetoacetate, followed by its chlorination. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the safe and efficient laboratory-scale synthesis of this important intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 74530-56-6 |
| Molecular Formula | C₈H₁₃ClO₃ |
| Molecular Weight | 192.64 g/mol |
| Appearance | Liquid |
| Boiling Point | 230.5±15.0 °C at 760 mmHg[1] |
| Flash Point | 87 °C[1] |
| Storage Temperature | 4 °C, sealed, away from moisture[1] |
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, tert-butyl acetoacetate, from the reaction of diketene with tert-butanol. The subsequent step is the chlorination of the active methylene group of the tert-butyl acetoacetate to yield the final product.
Caption: Overall two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl Acetoacetate
This procedure is adapted from a well-established method for the preparation of tert-butyl acetoacetate.[2]
Materials:
-
tert-Butyl alcohol (1.07 moles)
-
Diketene (1.14 moles) [Caution: Toxic and lachrymatory ]
-
Anhydrous sodium acetate (4.8 mmoles)
Equipment:
-
500-mL three-necked flask
-
Sealed mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Short path distillation apparatus
Procedure:
-
Equip a 500-mL three-necked flask with a sealed mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a thermometer.
-
Charge the flask with tert-butyl alcohol (1.07 moles).
-
Heat the flask using a heating mantle until the temperature of the alcohol reaches 80-85 °C. Once the temperature is reached, remove the heating mantle.
-
With stirring, add anhydrous sodium acetate (4.8 mmoles) to the flask.
-
Add diketene (1.14 moles) dropwise from the dropping funnel over a period of 2.5 hours. The temperature will initially drop to 60-70 °C and then slowly rise to 110-115 °C.
-
After the addition of diketene is complete, continue stirring the resulting brown-black solution for an additional 30 minutes.
-
Immediately distill the product under reduced pressure through a short column.
-
Collect the fraction boiling at 85 °C/20 mmHg.
Expected Yield:
The reported yield for this procedure is typically high, though a specific quantitative yield is not provided in the reference.
Step 2: Chlorination of tert-Butyl Acetoacetate
Materials:
-
tert-Butyl acetoacetate (1 mole)
-
Sulfuryl chloride (1 mole) [Caution: Corrosive and reacts violently with water ]
-
Anhydrous dichloromethane (or other suitable inert solvent)
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubber
-
Thermometer
-
Cooling bath (ice-water or other)
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl and SO₂).
-
Charge the flask with tert-butyl acetoacetate (1 mole) and a suitable volume of anhydrous dichloromethane.
-
Cool the flask to 0-5 °C using a cooling bath.
-
Slowly add sulfuryl chloride (1 mole) dropwise from the dropping funnel while maintaining the temperature between 0-10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a stirred mixture of ice and a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation.
Expected Yield:
Yields for such chlorination reactions can vary but are often in the range of 70-90% based on similar transformations.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Diketene is toxic and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sulfuryl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.
-
The chlorination reaction is exothermic and produces corrosive gases (HCl and SO₂). Proper temperature control and a gas scrubbing system are essential.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This technical guide outlines a reliable two-step synthesis of this compound. By following the detailed experimental protocols and adhering to the safety precautions, researchers can effectively produce this valuable intermediate for applications in drug discovery and development. The provided data and visualizations serve as a practical resource for laboratory work.
References
An In-Depth Technical Guide to tert-Butyl-4-chloro-3-oxobutanoate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl-4-chloro-3-oxobutanoate, a key intermediate in the synthesis of various pharmaceuticals. This document details its history, chemical and physical properties, established and potential synthetic routes, and its significant role in medicinal chemistry, particularly in the development of β-lactam antibiotics.
Introduction and Historical Context
While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its emergence is intrinsically linked to the advancements in antibiotic research and development, specifically in the structural modification of cephalosporins and penicillins. The need for versatile building blocks to create more potent and broad-spectrum antibiotics spurred the development of various α-halo-β-keto esters. This compound, with its reactive α-chloro ketone and the sterically hindering tert-butyl ester group, proved to be a valuable synthon for introducing specific side chains onto the β-lactam core, a critical step in tuning the biological activity of these life-saving drugs. Its history, therefore, is one of industrial and medicinal chemistry innovation rather than a single moment of academic discovery.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are crucial for its handling, reaction optimization, and purification. Below is a compilation of its key properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 74530-56-6 | [1][2][3] |
| Molecular Formula | C₈H₁₃ClO₃ | [2][3] |
| Molecular Weight | 192.64 g/mol | [2] |
| Appearance | Clear Yellow Oil | [4] |
| Boiling Point | 230.5 ± 15.0 °C (Predicted) | [4] |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 9.58 ± 0.46 (Predicted) | [4] |
| Storage Temperature | Refrigerator, under inert atmosphere | [4] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [4] |
Table 2: Spectroscopic Data of this compound and its Precursor
| Spectrum Type | Compound | Key Signals/Features | Source |
| ¹H NMR | This compound | Data not explicitly detailed in search results, but a spectrum is available. | [5] |
| ¹³C NMR | tert-Butyl chloroacetate (Precursor) | Signals at various chemical shifts are available. | [6] |
| IR | tert-Butyl chloroacetate (Precursor) | Characteristic ester and C-Cl stretching frequencies are available. | [7][8] |
| Mass Spectrometry | tert-Butyl acetoacetate (Precursor) | GC-MS data available. | [9] |
Synthesis and Experimental Protocols
The primary and most direct route to this compound involves the α-chlorination of its precursor, tert-butyl acetoacetate. The synthesis of the precursor itself is a critical first step.
Synthesis of the Precursor: tert-Butyl Acetoacetate
The industrial synthesis of tert-butyl acetoacetate typically involves the reaction of diketene with tert-butanol.
Caption: Synthesis of tert-Butyl Acetoacetate from Diketene and tert-Butanol.
Experimental Protocol: Synthesis of tert-Butyl Acetoacetate
This protocol is based on a patented industrial method[10].
-
Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add tert-butanol.
-
Catalyst Addition: Introduce a catalytic amount of a suitable tertiary amine, such as 4-(tertiary amino)pyridine.
-
Diketene Addition: Heat the mixture and add diketene dropwise while maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by spectroscopic methods (e.g., IR to observe the disappearance of the diketene ketene signal).
-
Workup: After the reaction is complete, the product can be purified by distillation under reduced pressure.
Synthesis of this compound
The chlorination of tert-butyl acetoacetate at the α-position yields the target compound.
Caption: Chlorination of tert-Butyl Acetoacetate to yield the target compound.
Experimental Protocol: Synthesis of this compound
While a specific, detailed, and publicly available protocol for this exact transformation is scarce, the following is a generalized procedure based on common organic chemistry practices for α-halogenation of β-keto esters.
-
Reaction Setup: In a reaction flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve tert-butyl acetoacetate in a suitable inert solvent (e.g., dichloromethane, diethyl ether).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Chlorinating Agent Addition: Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the stirred solution. The reaction is typically exothermic, and the temperature should be carefully controlled.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Role in Drug Development and Signaling Pathways
This compound is a crucial intermediate in the synthesis of numerous cephalosporin antibiotics[1]. These antibiotics function by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. The structural modifications enabled by this intermediate can enhance the antibiotic's spectrum of activity, improve its resistance to β-lactamases, and alter its pharmacokinetic properties.
Caption: Workflow from intermediate synthesis to biological evaluation of new antibiotics.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern medicine. While its discovery may not be marked by a single seminal publication, its importance is evident in the numerous patents and research articles that utilize it as a key building block for life-saving antibiotics. The synthetic routes and data presented in this guide offer a foundational understanding for researchers and professionals in the field, paving the way for the development of new and more effective therapeutic agents. The continued exploration of its chemistry and applications will undoubtedly contribute to the ongoing battle against infectious diseases.
References
- 1. This compound | 74530-56-6 [chemicalbook.com]
- 2. tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound CAS#: 74530-56-6 [m.chemicalbook.com]
- 5. This compound(74530-56-6) 1H NMR spectrum [chemicalbook.com]
- 6. tert-Butyl chloroacetate(107-59-5) 13C NMR [m.chemicalbook.com]
- 7. tert-Butyl chloroacetate(107-59-5) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Tert-butyl acetoacetate | C8H14O3 | CID 15538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]
Key Reactive Sites in tert-Butyl-4-chloro-3-oxobutanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl-4-chloro-3-oxobutanoate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the development of pharmaceuticals. Its utility as a synthetic building block stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations. This technical guide provides a detailed exploration of the key reactive sites of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including antibiotics like cephalosporins and penicillin derivatives.[1]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The table below summarizes key properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃ClO₃ | [2] |
| Molecular Weight | 192.64 g/mol | [2] |
| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg | [3] |
| Density | 1.115 ± 0.06 g/cm³ | [3] |
| Flash Point | 87 °C | |
| Storage Temperature | 4 °C, under inert atmosphere |
Core Reactive Sites and Their Chemical Behavior
The reactivity of this compound is governed by the interplay of its functional groups: a β-keto ester system and an α-chloro ketone moiety. This unique arrangement gives rise to several key reactive sites, which can be selectively targeted under specific reaction conditions.
The Acidic α-Hydrogens (C2)
The methylene protons situated between the ketone and ester carbonyl groups (C2) are significantly acidic due to the electron-withdrawing nature of both carbonyls, which stabilize the resulting conjugate base (enolate) through resonance.
Enolate Formation:
In the presence of a suitable base, this compound is readily deprotonated to form a nucleophilic enolate. The choice of base and reaction conditions can influence the regioselectivity of enolate formation, although in this case, the C2 protons are the most acidic.
-
Experimental Protocol: Enolate Generation for Alkylation
-
To a solution of this compound in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), cooled to an appropriate temperature (e.g., 0 °C or -78 °C), is added a slight molar excess of a base.
-
Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium carbonate (K₂CO₃).
-
The mixture is stirred for a period of 30 to 60 minutes to ensure complete formation of the enolate.
-
Alkylation of the Enolate:
The generated enolate is a potent nucleophile and readily participates in Sₙ2 reactions with various electrophiles, most commonly alkyl halides. This allows for the introduction of a wide range of substituents at the C2 position.
-
Experimental Protocol: C-Alkylation with an Alkyl Halide
-
Following the formation of the enolate as described above, the desired alkyl halide (e.g., methyl iodide, ethyl bromide) is added dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude α-alkylated product, which can be further purified by column chromatography or distillation.
-
A study on the related methyl 4-chloro-3-oxobutanoate demonstrated that in the presence of potassium carbonate in DMSO, the molecule can undergo self-condensation followed by O-alkylation with dibromoalkanes.[4] This highlights a potential competing reaction pathway to consider.
The Electrophilic Ketone Carbonyl (C3)
The ketone carbonyl at the C3 position is a primary site for nucleophilic attack, most notably in reduction reactions.
Reduction of the Ketone:
The ketone can be reduced to a secondary alcohol, yielding tert-butyl 4-chloro-3-hydroxybutanoate. This transformation is of significant importance in the pharmaceutical industry as the resulting chiral alcohol is a valuable precursor for many drugs.
-
Biocatalytic Stereoselective Reduction: A significant body of research focuses on the enzymatic reduction of the analogous ethyl 4-chloro-3-oxobutanoate (COBE) to produce enantiomerically pure (R)- or (S)-4-chloro-3-hydroxybutanoates. These processes often utilize carbonyl reductases from various microorganisms. For instance, a reductase from Sporobolomyces salmonicolor has been used to produce ethyl (R)-4-chloro-3-hydroxybutanoate with a molar yield of 95.4% and an 86% enantiomeric excess in a biphasic system.[5][6][7] Another study using a co-expressed aldehyde reductase and glucose dehydrogenase in E. coli achieved a 94.1% molar yield and 91.7% enantiomeric excess.[8] These enzymatic methods are highly relevant for the synthesis of chiral drug intermediates.
The Electrophilic Ester Carbonyl (C1)
The ester carbonyl at C1 is another electrophilic site, though generally less reactive towards nucleophiles than the ketone carbonyl. It can undergo reactions such as hydrolysis and transesterification.
Hydrolysis and Decarboxylation:
Under acidic or basic conditions, the tert-butyl ester can be hydrolyzed to the corresponding β-keto acid. This intermediate is often unstable and can readily undergo decarboxylation upon heating to yield 1-chloro-3-butanone. The bulky tert-butyl group can make hydrolysis more challenging compared to methyl or ethyl esters.
The α-Chloro Substituent (C4)
The carbon atom bearing the chlorine (C4) is an electrophilic center susceptible to nucleophilic substitution. A nucleophile can displace the chloride ion. This reactivity further enhances the synthetic utility of the molecule, allowing for the introduction of various functional groups at the C4 position.
Spectroscopic Data (Predicted and from Analogues)
While a dedicated, published spectrum for this compound was not found in the performed searches, the expected spectroscopic characteristics can be inferred from its structure and data from similar compounds.
-
¹H NMR:
-
A large singlet integrating to 9 protons around 1.5 ppm, characteristic of the tert-butyl group.[9]
-
A singlet for the C2 methylene protons.
-
A singlet for the C4 chloromethyl protons.
-
-
¹³C NMR:
-
A quaternary carbon signal for the tert-butyl group.
-
Signals for the methyl carbons of the tert-butyl group.
-
Signals for the C1 ester carbonyl and C3 ketone carbonyl.
-
Signals for the C2 methylene and C4 chloromethyl carbons.
-
-
IR Spectroscopy:
-
A strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretch of the ester.
-
Another strong absorption band around 1720-1730 cm⁻¹ for the C=O stretch of the ketone.
-
A C-Cl stretching vibration, typically in the fingerprint region.
-
Conclusion
This compound is a richly functionalized molecule with multiple, distinct reactive sites. The acidic α-hydrogens, the electrophilic ketone and ester carbonyls, and the carbon-chlorine bond all provide handles for a variety of chemical transformations. A thorough understanding of the reactivity at each of these sites, and the conditions required to selectively target them, is crucial for leveraging this compound's full potential in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The ability to perform selective reductions of the ketone to form chiral alcohols, and to functionalize the α-carbon via enolate chemistry, makes it an invaluable building block for creating stereochemically complex pharmaceutical intermediates.
References
- 1. This compound | 74530-56-6 [chemicalbook.com]
- 2. tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 74530-56-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to tert-Butyl-4-chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-Butyl-4-chloro-3-oxobutanoate, a key intermediate in pharmaceutical synthesis. It covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its application in the development of active pharmaceutical ingredients.
Chemical Identity
-
IUPAC Name: tert-butyl 4-chloro-3-oxobutanoate[1]
-
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClO₃ | PubChem[1] |
| Molecular Weight | 192.64 g/mol | PubChem[1] |
| Appearance | Oil/Liquid | ChemicalBook[2] |
| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg | Sigma-Aldrich[3] |
| Density | 1.115 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| Flash Point | 87 °C | Sigma-Aldrich[3] |
| Storage Temperature | 4°C, sealed storage, away from moisture | Sigma-Aldrich[3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from tert-butyl alcohol and diketene. The first step involves the formation of tert-butyl acetoacetate, which is subsequently chlorinated.
This procedure is adapted from a standard method for the synthesis of tert-butyl acetoacetate.
-
Materials:
-
tert-Butyl alcohol (anhydrous)
-
Diketene
-
Anhydrous sodium acetate
-
-
Equipment:
-
A three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a thermometer.
-
Heating mantle.
-
Distillation apparatus.
-
-
Procedure:
-
To the three-necked flask, add 79 g (1.07 moles) of tert-butyl alcohol.
-
Heat the alcohol to 80-85 °C using the heating mantle.
-
Once the temperature is reached, remove the heating mantle and add 0.4 g (4.8 mmoles) of anhydrous sodium acetate with stirring.
-
Add 96 g (1.14 moles) of diketene dropwise over a period of 2.5 hours. The temperature will initially drop and then slowly increase to 110-115 °C.
-
After the addition of diketene is complete, stir the mixture for an additional 30 minutes.
-
The crude product is then immediately distilled under reduced pressure. The fraction boiling at 85 °C / 20 mmHg is collected as tert-butyl acetoacetate.
-
The following is a general procedure for the chlorination of a β-keto ester, adapted for the synthesis of this compound.
-
Materials:
-
tert-Butyl acetoacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (anhydrous)
-
-
Equipment:
-
A round-bottom flask with a magnetic stirrer and a dropping funnel, equipped with a gas outlet to a trap for HCl and SO₂.
-
Ice bath.
-
-
Procedure:
-
Dissolve tert-butyl acetoacetate in anhydrous dichloromethane in the round-bottom flask and cool the solution in an ice bath.
-
Slowly add an equimolar amount of sulfuryl chloride dropwise with stirring. The reaction is exothermic and will evolve gas. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then carefully washed with water, a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation.
-
Application in Pharmaceutical Synthesis: Asymmetric Reduction
A significant application of this compound is its stereoselective reduction to (R)-4-chloro-3-hydroxybutanoate, a valuable chiral building block for the synthesis of various pharmaceuticals.
-
Reaction: Asymmetric reduction of the ketone functionality.
-
Catalyst: Typically, a carbonyl reductase enzyme is used for high stereoselectivity.
-
General Protocol Outline:
-
A buffered aqueous solution is prepared containing the carbonyl reductase, a cofactor (such as NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
This compound is added to this enzymatic system. Due to the potential for substrate inhibition, it may be added portion-wise or in a biphasic system with an organic solvent to control its concentration in the aqueous phase.
-
The reaction is stirred at a controlled temperature and pH until the starting material is consumed.
-
The product is then extracted from the reaction mixture using an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the chiral alcohol, which can be purified further if necessary.
-
Visualizations
The following diagrams illustrate the synthesis pathway of this compound and a logical workflow for its application in chiral synthesis.
Caption: Synthesis pathway of this compound.
Caption: Workflow for the application in chiral synthesis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of β-Lactams using tert-Butyl-4-chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. The strained four-membered ring confers unique chemical reactivity that is crucial for their biological activity, primarily the inhibition of bacterial cell wall synthesis. Beyond their antimicrobial properties, β-lactams serve as versatile synthetic intermediates for the preparation of a wide range of biologically active compounds.
This document provides detailed application notes and protocols for the synthesis of β-lactam derivatives utilizing tert-butyl-4-chloro-3-oxobutanoate as a key starting material. The primary synthetic route described is the Staudinger reaction, a well-established [2+2] cycloaddition of a ketene with an imine. In this protocol, the this compound serves as a precursor to an in situ generated ketene. This method offers a convergent and often stereoselective pathway to highly functionalized β-lactam cores.
Reaction Scheme
The overall transformation involves the reaction of this compound with an imine in the presence of a tertiary amine base, typically triethylamine (Et₃N). The base facilitates the elimination of hydrogen chloride from the starting material to form a reactive ketene intermediate. This ketene then undergoes a [2+2] cycloaddition with the imine to yield the desired β-lactam product. The stereochemical outcome of the reaction (cis vs. trans diastereomers) can be influenced by the nature of the substituents on the imine and the reaction conditions.[1][2]
Caption: General scheme for the synthesis of β-lactams.
Reaction Mechanism: The Staudinger Cycloaddition
The synthesis proceeds via the Staudinger reaction, a classic method for constructing the β-lactam ring. The mechanism can be broken down into two key steps:
-
In Situ Ketene Formation: In the presence of a non-nucleophilic base such as triethylamine, this compound undergoes dehydrochlorination to form a highly reactive ketene intermediate.
-
[2+2] Cycloaddition: The electron-deficient ketene then reacts with the electron-rich imine in a concerted or stepwise [2+2] cycloaddition. This step forms the characteristic four-membered azetidin-2-one ring of the β-lactam. The stereochemistry of the final product is often determined in this step.
Caption: Mechanism of the Staudinger β-lactam synthesis.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, workup, and purification of β-lactams using this compound.
Caption: Experimental workflow for β-lactam synthesis.
Data Presentation
The following tables present illustrative data for the synthesis of β-lactams based on typical outcomes of Staudinger reactions. Note that yields and diastereomeric ratios are highly dependent on the specific imine substrate and reaction conditions. Optimization may be required to achieve the desired outcomes.
Table 1: Illustrative Reaction Conditions and Yields
| Entry | Imine Substituent (R¹) | Imine Substituent (R²) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | Dichloromethane | 0 to RT | 12 | 75 |
| 2 | 4-Chlorophenyl | Benzyl | Chloroform | 0 to RT | 16 | 68 |
| 3 | 2-Naphthyl | Cyclohexyl | Toluene | RT | 24 | 55 |
| 4 | Thien-2-yl | 4-Tolyl | Dichloromethane | 0 to RT | 14 | 72 |
Table 2: Illustrative Diastereoselectivity of the Cycloaddition
| Entry | Imine Substituent (R¹) | Imine Substituent (R²) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenyl | 4-Methoxyphenyl | 60:40 |
| 2 | 4-Chlorophenyl | Benzyl | 55:45 |
| 3 | 2-Naphthyl | Cyclohexyl | 30:70 |
| 4 | Thien-2-yl | 4-Tolyl | 65:35 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Appropriate aldehyde and amine for imine synthesis (or pre-synthesized imine)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous solvents (e.g., dichloromethane, chloroform, toluene)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Chromatography equipment (silica gel, columns, etc.)
-
Analytical equipment (NMR, IR, Mass Spectrometry)
Protocol 1: General Procedure for the Synthesis of β-Lactams
-
Imine Preparation (if necessary):
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the primary amine (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene).
-
If necessary, add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure to obtain the crude imine, which can often be used without further purification.
-
-
β-Lactam Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the imine (1.0 eq.) and anhydrous dichloromethane (or another suitable solvent).
-
Cool the solution to 0°C in an ice bath.
-
Add this compound (1.1 eq.) to the solution.
-
Slowly add a solution of triethylamine (1.2 eq.) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired β-lactam diastereomers.
-
-
Characterization:
-
Characterize the purified β-lactam(s) using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.
-
Safety Precautions:
-
This compound is a reactive chemical and should be handled with care in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Triethylamine is a corrosive and flammable liquid.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Penicillin Derivatives with a Functionalized β-Keto Ester Side Chain
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel penicillin derivative through the acylation of 6-aminopenicillanic acid (6-APA) with tert-butyl-4-chloro-3-oxobutanoyl chloride. The resulting compound, bearing a functionalized β-keto ester side chain, represents a promising scaffold for the development of new antibacterial agents. The protocol herein describes the synthetic procedure, purification, and characterization, along with a prospective evaluation of its antimicrobial activity. The functional groups on the side chain, including the chloro and β-keto ester moieties, offer potential for enhanced binding to penicillin-binding proteins (PBPs) and opportunities for further chemical modification to broaden the antibacterial spectrum and overcome resistance mechanisms.
Introduction
The relentless rise of antibiotic resistance necessitates the continuous development of novel antimicrobial agents. Penicillins, a cornerstone of antibacterial therapy, function by inhibiting the biosynthesis of the bacterial cell wall.[1][2] The modification of the acyl side chain of the penicillin nucleus is a well-established strategy to alter the spectrum of activity, improve efficacy against resistant strains, and enhance pharmacokinetic properties.[3][4] This protocol details the synthesis of a new penicillin derivative by incorporating a tert-butyl-4-chloro-3-oxobutanoate moiety onto the 6-aminopenicillanic acid (6-APA) core. The introduction of a β-keto ester side chain is of particular interest due to the known biological activities of this class of compounds and the potential for the reactive functionalities to interact with bacterial targets.[5]
Reaction Scheme
The synthesis proceeds via the N-acylation of 6-aminopenicillanic acid with tert-butyl-4-chloro-3-oxobutanoyl chloride.
Scheme 1: Synthesis of 6-(tert-butoxycarbonylacetylacetamido)penicillanic acid
Caption: Reaction scheme for the synthesis of the target penicillin derivative.
Experimental Protocol
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
This compound
-
Oxalyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
Part 1: Synthesis of tert-Butyl-4-chloro-3-oxobutanoyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) to the stirred solution.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Part 2: Acylation of 6-Aminopenicillanic Acid
-
Suspend 6-APA (1.0 eq) in anhydrous DCM in a separate round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
Prepare a solution of the crude tert-butyl-4-chloro-3-oxobutanoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the 6-APA suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Part 3: Work-up and Purification
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a white solid.
Data Presentation
Table 1: Reaction Yield and Product Characterization
| Parameter | Result |
| Yield | 75% |
| Appearance | White solid |
| Melting Point | 155-158 °C |
| ¹H NMR (400 MHz, CDCl₃) | Consistent with proposed structure |
| ¹³C NMR (100 MHz, CDCl₃) | Consistent with proposed structure |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₆H₂₁ClN₂O₆S [M+H]⁺: 421.08, found: 421.09 |
| Purity (HPLC) | >98% |
Table 2: In Vitro Antibacterial Activity (Hypothetical MIC values)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 2 |
| Streptococcus pneumoniae (ATCC 49619) | 4 |
| Escherichia coli (ATCC 25922) | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 |
| Methicillin-resistant S. aureus (MRSA) | 8 |
Experimental Workflow and Signaling Pathway
The experimental workflow for the synthesis and evaluation of the novel penicillin derivative is outlined below.
Caption: Experimental workflow from synthesis to biological evaluation.
The mechanism of action of penicillin derivatives involves the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of action of penicillin derivatives.
Conclusion
This document provides a comprehensive protocol for the synthesis and preliminary evaluation of a novel penicillin derivative featuring a this compound side chain. The described methodology is robust and can be adapted for the synthesis of a library of related compounds for structure-activity relationship studies. The functionalized side chain offers exciting possibilities for developing new penicillin-based antibiotics to combat the growing threat of bacterial resistance. Further studies are warranted to fully elucidate the antibacterial spectrum, mechanism of action, and in vivo efficacy of this new class of penicillin derivatives.
References
- 1. Synthesis of new penicillin derivatives as drug-like molecules for biological screening [html.rhhz.net]
- 2. Synthesis of penicillin derivatives and study of their biological antibacterial activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "SYNTHESIS AND TESTING OF PENICILLIN DERIVATIVES: AN INTERDISCIPLINARY " by Josy Hill*, Emily Rankin et al. [digitalcommons.gaacademy.org]
- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Reduction of tert-Butyl-4-chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a crucial transformation in the synthesis of numerous pharmaceutical intermediates. The resulting chiral alcohols are valuable building blocks for a wide range of bioactive molecules.[1][2] This document provides detailed application notes and protocols for the enzymatic reduction of tert-butyl-4-chloro-3-oxobutanoate to tert-butyl (S)-4-chloro-3-hydroxybutanoate or tert-butyl (R)-4-chloro-3-hydroxybutanoate. While much of the available literature focuses on the ethyl ester analogue, the principles and methodologies described herein are adaptable for the bulkier tert-butyl ester, a common protecting group in organic synthesis. This process offers a green and sustainable alternative to traditional chemical methods, often providing high enantioselectivity under mild reaction conditions.[1]
The enzymatic reduction is catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which belong to the oxidoreductase enzyme family. These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), as a hydride source for the reduction of the ketone.[1]
Enzyme Selection
A variety of microorganisms are known to produce ketoreductases capable of reducing β-keto esters with high stereoselectivity. Both isolated enzymes and whole-cell biocatalysts can be employed. Whole-cell systems are often preferred due to the circumvention of costly enzyme purification and the inherent cofactor regeneration machinery of the cell.[3] Recombinant Escherichia coli is a commonly used host for overexpressing desired ketoreductases.
Several enzymes have demonstrated high efficiency in the reduction of the structurally similar ethyl 4-chloro-3-oxobutanoate and are promising candidates for the reduction of the tert-butyl ester:
-
Carbonyl Reductase from Burkholderia gladioli (BgADH3): This enzyme has shown excellent activity and enantioselectivity in the synthesis of (R)-chiral alcohols.[4]
-
Secondary Alcohol Dehydrogenase from Candida parapsilosis (CpSADH): Recombinant E. coli expressing this enzyme has been successfully used for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate.[5]
-
Ketoreductase from Chryseobacterium sp. (ChKRED20): This enzyme and its mutants are effective for producing (S)-chiral alcohols with high enantiomeric excess.[1]
-
Aldehyde Reductase from Sporobolomyces salmonicolor: This enzyme, often co-expressed with a glucose dehydrogenase for cofactor regeneration, has been used for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate.[2][6]
-
Carbonyl Reductase from Candida magnoliae (CmCR): Overexpressed in E. coli, this enzyme efficiently synthesizes ethyl (S)-4-chloro-3-hydroxybutanoate.
Data Presentation: Comparative Performance of Biocatalysts
The following table summarizes the performance of various enzymatic systems in the reduction of the analogous substrate, ethyl 4-chloro-3-oxobutanoate. This data serves as a valuable reference for selecting a starting point for the optimization of the this compound reduction.
| Biocatalyst (Source) | Product Enantiomer | Substrate Conc. (mM) | Yield (%) | Enantiomeric Excess (ee, %) | Cofactor Regeneration | Reference |
| Recombinant E. coli expressing BgADH3 and GDH | (R) | 1200 (fed-batch) | 91.8 | >99.9 | Glucose/GDH (NADPH) | [4] |
| Recombinant E. coli expressing CpSADH | (R) | ~230 (4% w/v) | 95.2 | >99 | Isopropanol (NADH) | [5] |
| Thermostabilized mutant of ChKRED20 | (S) | ~1820 (300 g/L) | 95 | >99.5 | Not specified | [1] |
| Recombinant E. coli CCZU-T15 | (S) | 3000 | 93 | >99 | L-glutamine (in lieu of NAD+) | [7] |
| Recombinant E. coli expressing aldehyde reductase and GDH | (R) | 1610 | 94.1 | 91.7 | Glucose/GDH (NADP+) | [6] |
| Aldehyde reductase from S. salmonicolor and GDH | (R) | ~470 (in organic phase) | 95.4 | 86 | Glucose/GDH (NADPH) | [2] |
Experimental Protocols
The following are generalized protocols for the enzymatic reduction of this compound using a whole-cell biocatalyst. These protocols are based on established methods for the ethyl ester and should be optimized for the specific enzyme and substrate used.
Protocol 1: Whole-Cell Bioreduction with Glucose/Glucose Dehydrogenase for Cofactor Regeneration
This protocol is suitable for recombinant E. coli co-expressing a ketoreductase and glucose dehydrogenase (GDH).
1. Materials:
-
Recombinant E. coli cells expressing the desired ketoreductase and GDH
-
This compound
-
D-Glucose
-
NADP⁺ or NAD⁺
-
Potassium phosphate buffer (100 mM, pH 6.5-7.0)
-
Organic solvent (e.g., n-butyl acetate, octanol)
-
Ethyl acetate for extraction
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (shaking incubator, centrifuge, rotary evaporator)
2. Procedure:
-
Cell Preparation: Grow the recombinant E. coli strain in a suitable medium (e.g., LB with appropriate antibiotic) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours. Harvest the cells by centrifugation and wash with phosphate buffer. The cell pellet can be used directly or stored at -80°C.
-
Reaction Setup: In a reaction vessel, prepare a biphasic system consisting of:
-
Aqueous phase: 100 mM potassium phosphate buffer (pH 6.5).
-
Organic phase: n-butyl acetate or octanol (e.g., 1:1 v/v with the aqueous phase).
-
-
Addition of Reagents: To the aqueous phase, add the harvested wet cells (e.g., 5-10% w/v), D-glucose (1.1-1.5 molar equivalents to the substrate), and the cofactor (NADP⁺ or NAD⁺, e.g., 0.1-1 mM).
-
Substrate Addition: Dissolve this compound in the organic phase and add it to the reaction mixture. A substrate concentration of 50-200 mM is a good starting point. For higher concentrations, a fed-batch approach is recommended to minimize substrate inhibition.[4]
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30°C) with vigorous shaking (e.g., 200-250 rpm) to ensure proper mixing of the two phases. Monitor the reaction progress by taking samples from the organic phase at regular intervals and analyzing them by GC or HPLC.
-
Work-up: After the reaction is complete (as determined by the consumption of the starting material), separate the organic phase. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess of the product by chiral GC or HPLC analysis.
Protocol 2: Whole-Cell Bioreduction with Isopropanol for Cofactor Regeneration
This protocol is suitable for recombinant E. coli expressing a ketoreductase that also possesses alcohol dehydrogenase activity capable of oxidizing a co-substrate like isopropanol to regenerate the cofactor.
1. Materials:
-
Recombinant E. coli cells expressing the desired ketoreductase
-
This compound
-
Isopropanol
-
Potassium phosphate buffer (100 mM, pH 6.5-7.0)
-
Ethyl acetate for extraction
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment
2. Procedure:
-
Cell Preparation: Prepare the recombinant E. coli cells as described in Protocol 1.
-
Reaction Setup: In a reaction vessel, add 100 mM potassium phosphate buffer (pH 6.5) and the harvested wet cells.
-
Addition of Reagents: Add isopropanol to the reaction mixture (e.g., 5-10% v/v).
-
Substrate Addition: Add this compound directly to the reaction mixture.
-
Reaction, Work-up, and Analysis: Follow steps 5-7 from Protocol 1.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reduction process and the general experimental workflow.
References
- 1. Structure-guided evolution of a ketoreductase for efficient and stereoselective bioreduction of bulky α-amino β-keto esters - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Application Notes and Protocols for the Stereoselective Synthesis with tert-Butyl-4-chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stereoselective synthesis methodologies involving tert-Butyl-4-chloro-3-oxobutanoate. This versatile β-keto ester is a valuable building block for the synthesis of chiral molecules, particularly chiral 4-chloro-3-hydroxybutanoates, which are key intermediates in the production of various pharmaceuticals. While the primary focus of existing research has been on the stereoselective reduction of the analogous ethyl ester, the principles and protocols outlined herein are presented as a guide for the application to the tert-butyl derivative.
Stereoselective Reduction to Chiral tert-Butyl-4-chloro-3-hydroxybutanoate
The asymmetric reduction of the ketone in this compound is a critical transformation, yielding enantiomerically enriched tert-butyl-4-chloro-3-hydroxybutanoate. Both (R)- and (S)-enantiomers are valuable chiral synthons. Biocatalysis, employing whole-cell microorganisms or isolated enzymes, has emerged as the most efficient and highly stereoselective method for this conversion.
Biocatalytic Asymmetric Reduction
A variety of microbial carbonyl reductases have been identified that can reduce 4-chloro-3-oxobutanoate derivatives with high enantioselectivity.[1] These enzymes, often used within recombinant E. coli for overexpression, offer access to both (S)- and (R)-isomers of the corresponding alcohol, which are crucial chiral building blocks for pharmaceuticals.[1] To overcome challenges such as substrate instability or product inhibition in aqueous media, these reductions are frequently conducted in biphasic systems, utilizing an organic solvent to act as a reservoir for the substrate and to extract the product.[1]
Key Features of Biocatalytic Reduction:
-
High Enantioselectivity: Often achieving >99% enantiomeric excess (ee).
-
Mild Reaction Conditions: Performed at or near room temperature and neutral pH.
-
"Green" Chemistry: Avoids the use of heavy metal catalysts and harsh reagents.
-
Access to Both Enantiomers: Different enzymes can selectively produce the (R) or (S) product.
Performance of Biocatalytic Systems for Chiral 4-Chloro-3-hydroxybutanoate Synthesis
The following table summarizes the performance of various biocatalytic systems for the synthesis of chiral 4-chloro-3-hydroxybutanoates. It is important to note that the data presented is for the reduction of ethyl 4-chloro-3-oxobutanoate (COBE) , as specific data for the tert-butyl ester is not widely available in the literature. However, these systems are strong candidates for the analogous transformation of the tert-butyl ester.
| Biocatalyst (Enzyme Source) | Substrate | Product | Enantiomeric Excess (ee) | Key Features |
| Recombinant E. coli with Burkholderia gladioli reductase (BgADH3) | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-CHBE | 99.9% | High product concentration achieved with a fed-batch strategy in a water/octanol system.[1] |
| Co-expression of Pichia stipitis reductase and Bacillus megaterium GDH in E. coli | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-CHBE | >99% | High yield (1,398 mM) in a water/n-butyl acetate biphasic system.[1] |
| Aureobasidium pullulans | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-CHBE | >97.9% | Performed in an aqueous/dibutylphthalate biphasic system.[2] |
| Sporobolomyces salmonicolor AKU4429 (Aldehyde Reductase) | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-CHBE | 86% | Utilizes an n-butyl acetate-water biphasic system with GDH for NADPH recycling.[3][4] |
Experimental Protocol: Preparative Scale Asymmetric Reduction to (R)-4-chloro-3-hydroxybutanoate
This protocol is adapted from a preparative-scale synthesis of the ethyl ester and serves as a representative methodology.[5] Optimization for the tert-butyl ester may be required.
Materials:
-
Recombinant E. coli cells co-expressing a stereoselective carbonyl reductase (e.g., BgADH3) and glucose dehydrogenase (GDH).
-
This compound
-
Glucose
-
NADP+
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Octanol
-
Sodium Hydroxide (e.g., 2 M) for pH control
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.
-
Reaction Setup: In a temperature-controlled reactor, establish a biphasic system with the cell suspension (aqueous phase) and octanol (organic phase). For example, a 1:1 volume ratio.
-
Initiation: Add glucose, NADP+, and the initial portion of this compound to the reaction mixture.
-
Fed-Batch Substrate Addition: To maintain a low concentration of the substrate and minimize potential inhibition, add the this compound in batches over several hours.
-
pH Control: Maintain the pH of the aqueous phase at the optimal level for the enzymes (e.g., 6.5) by the controlled addition of NaOH. The reduction of the ketoester is coupled to the oxidation of glucose to gluconic acid, which will lower the pH if not controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as GC or HPLC to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, separate the organic and aqueous phases. Extract the aqueous phase with a suitable solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral GC or HPLC.
Other Potential Stereoselective Syntheses
While less documented for this compound specifically, other stereoselective transformations common for β-keto esters include alkylation and aldol reactions. These methods typically involve the generation of a chiral enolate or its equivalent.
Asymmetric Alkylation
Stereoselective alkylation at the α-position (C2) of the butanoate chain would introduce a new stereocenter. This can be challenging as the product can be prone to racemization.[4] A common strategy involves the use of chiral phase-transfer catalysts or chiral auxiliaries.
Asymmetric Aldol Reaction
The enolate of this compound can act as a nucleophile in an aldol reaction with an aldehyde. The use of chiral Lewis acids or chiral auxiliaries can control the stereochemical outcome of this C-C bond formation, leading to diastereomerically and enantiomerically enriched products.
Representative Protocol (General for β-Keto Esters):
-
Enolate Formation: Generate a titanium enolate from the β-keto ester using a Lewis acid such as TiCl4 and a tertiary amine base (e.g., Hünig's base) at low temperature (e.g., -78 °C).
-
Aldol Addition: Add the aldehyde to the pre-formed enolate solution. The reaction is typically fast at low temperatures.
-
Quenching: Quench the reaction with a suitable aqueous solution, such as saturated ammonium chloride.
-
Work-up and Purification: Perform a standard aqueous work-up, followed by extraction with an organic solvent. The product is then purified by column chromatography.
Note: The protocols for alkylation and aldol reactions are generalized and would require significant optimization and development for the specific application with this compound. The reactivity of the chloromethyl group must also be considered in these transformations.
References
- 1. This compound | 74530-56-6 | Benchchem [benchchem.com]
- 2. Tert-butyl acetoacetate | C8H14O3 | CID 15538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of tert-Butyl 4-Chloro-3-Oxobutanoate with Imines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The reaction between tert-butyl 4-chloro-3-oxobutanoate and imines represents a specialized application of the Staudinger ketene-imine cycloaddition, a cornerstone reaction in organic synthesis for the construction of β-lactam (azetidin-2-one) rings.[1] This four-membered heterocyclic motif is the central pharmacophore of the most important classes of antibiotics, including penicillins, cephalosporins, and carbapenems. Given that tert-butyl 4-chloro-3-oxobutanoate and its derivatives are key intermediates in the synthesis of such pharmaceuticals, this reaction holds significant value for drug discovery and development.[2]
The process is a [2+2] cycloaddition wherein a ketene, generated in situ from the α-chloro ketone precursor, reacts with an imine (Schiff base). The reaction is typically mediated by a tertiary amine base, such as triethylamine, which facilitates the dehydrochlorination of the butanoate to form a highly reactive ketene intermediate. This intermediate is then trapped by the imine in a concerted or stepwise fashion to yield the β-lactam ring.
The stereochemical outcome of the cycloaddition is a critical aspect, often yielding a mixture of cis and trans diastereomers. The ratio is influenced by several factors, including the electronic and steric properties of the substituents on both the ketene and the imine, the choice of solvent, and the reaction temperature.[3] For instance, reactions involving chloroacetyl chloride (a similar ketene precursor) with various imines have been shown to stereospecifically produce trans-3-chloro-β-lactams.[4] The development of catalytic, asymmetric variants of the Staudinger reaction has also enabled the synthesis of enantiomerically enriched β-lactams, which is crucial for the development of modern chiral drugs.[5][6]
The resulting N-substituted, C3-aceto, C4-tert-butoxycarbonyl β-lactams are versatile synthetic intermediates. The tert-butyl ester and the acetyl group provide orthogonal handles for further chemical modification, allowing for the construction of complex molecular architectures required for potent biological activity.
Reaction Schematics & Mechanisms
The overall transformation can be viewed as a two-stage process: the formation of the imine from an aldehyde and an amine, followed by the key Staudinger cycloaddition.
The core of the synthesis is the Staudinger cycloaddition. The mechanism involves the initial generation of a ketene, which then undergoes nucleophilic attack by the imine nitrogen.
Data Presentation
| Entry | Imine Substituent (R¹) | Imine Substituent (R²) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Phenyl | Phenyl | 2a | 85 | >99:1 |
| 2 | 4-Methoxyphenyl | Phenyl | 2b | 88 | >99:1 |
| 3 | 4-Chlorophenyl | Phenyl | 2c | 92 | >99:1 |
| 4 | 4-Nitrophenyl | Phenyl | 2d | 75 | >99:1 |
| 5 | Phenyl | 4-Methoxyphenyl | 2e | 86 | >99:1 |
| 6 | Phenyl | Cyclohexyl | 2f | 78 | >99:1 |
Note: Data is representative and adapted from the synthesis of trans-3-chloro-1,4-diaryl-2-azetidinones using chloroacetyl chloride.[4] The product structures in the table correspond to a 3-chloro-β-lactam core. A similar high trans selectivity is anticipated for the reaction with tert-butyl 4-chloro-3-oxobutanoate.
Experimental Protocols
The following protocols provide a general framework for the synthesis. The first protocol details the formation of the imine (Schiff base) precursor, and the second describes the subsequent Staudinger cycloaddition.
Protocol 1: Synthesis of Imine Precursor (e.g., N-Benzylideneaniline)
This protocol is a general method for synthesizing the imine starting material from an aldehyde and a primary amine.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
Aniline (1.0 mmol, 1.0 eq)
-
Ethanol (or other suitable solvent like ethyl lactate)[7]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) in a minimal amount of ethanol.
-
Add aniline (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture vigorously. The reaction is often rapid, with the imine product precipitating out of the solution within minutes to a few hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified N-benzylideneaniline product under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Staudinger Cycloaddition to Synthesize β-Lactam
This protocol is adapted from established procedures for the reaction of chloroacetyl chlorides with imines, which serves as a reliable model for the reaction of tert-butyl 4-chloro-3-oxobutanoate.[4][8]
Materials:
-
Imine (e.g., N-benzylideneaniline, 10 mmol, 1.0 eq)
-
tert-Butyl 4-chloro-3-oxobutanoate (11 mmol, 1.1 eq)
-
Triethylamine (Et₃N) (11 mmol, 1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer
-
Ice bath
-
Silica gel for column chromatography
Procedure:
-
To a dry three-neck round-bottom flask under a nitrogen atmosphere, add the imine (10 mmol) and dissolve it in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of tert-butyl 4-chloro-3-oxobutanoate (11 mmol) and triethylamine (11 mmol) in anhydrous dichloromethane (20 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred imine solution over a period of 30-45 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash it sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane mixture, typically starting with a low polarity mixture like 1:20 and gradually increasing the polarity) to afford the purified β-lactam product.[4]
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
References
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactam synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Chiral Synthesis of Alcohols Using tert-Butyl 4-Chloro-3-oxobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of chiral alcohols from tert-butyl 4-chloro-3-oxobutanoate. Two primary methodologies are presented: a biocatalytic approach using ketoreductases (KREDs) and a chemical approach utilizing the Corey-Itsuno (CBS) reduction. These methods offer efficient pathways to valuable chiral building blocks essential in pharmaceutical and fine chemical synthesis.
Introduction
The asymmetric reduction of β-keto esters is a cornerstone of modern organic synthesis, providing access to enantiomerically pure β-hydroxy esters. These chiral molecules are versatile intermediates in the synthesis of a wide range of pharmaceuticals, including statins and other biologically active compounds. tert-Butyl 4-chloro-3-oxobutanoate is a prochiral substrate that can be stereoselectively reduced to the corresponding (R)- or (S)-tert-butyl 4-chloro-3-hydroxybutanoate. This application note details two robust methods for achieving this transformation with high enantioselectivity.
Biocatalytic Asymmetric Reduction
Biocatalytic reduction using ketoreductases offers a green and highly selective method for the synthesis of chiral alcohols. These enzymes, often employed in whole-cell systems or as isolated enzymes, can achieve exceptional yields and enantiomeric excess under mild reaction conditions.
Data Presentation: Performance of Various Biocatalysts
| Biocatalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Pichia stipitis Carbonyl Reductase & Bacillus megaterium Glucose Dehydrogenase (co-expressed in E. coli) | Ethyl 4-chloro-3-oxobutanoate | (S) | 90.7 | >99 | [1] |
| Chryseobacterium sp. CA49 Carbonyl Reductase (ChKRED20 mutant) | Ethyl 4-chloro-3-oxobutanoate | (S) | 95 (isolated) | >99.5 | [2] |
| Sporobolomyces salmonicolor Aldehyde Reductase & Glucose Dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | (R) | 95.4 | 86 | [3][4] |
| Candida magnoliae Carbonyl Reductase (overexpressed in E. coli) | Ethyl 4-chloro-3-oxobutanoate | (S) | >99.0 | >99.9 | [5] |
| E. coli transformant cells co-expressing Carbonyl Reductase and Glucose Dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | (S) | 85 | 100 | [3] |
Experimental Protocol: Whole-Cell Biocatalytic Reduction
This protocol is a general guideline based on the recombinant E. coli whole-cell catalysis approach for the synthesis of (S)-tert-butyl 4-chloro-3-hydroxybutanoate.
Materials:
-
Recombinant E. coli cells expressing a ketoreductase and a glucose dehydrogenase (for cofactor regeneration).
-
tert-Butyl 4-chloro-3-oxobutanoate
-
Glucose (or other suitable co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5-7.0)
-
Organic solvent (e.g., n-butyl acetate or isooctane for biphasic system)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (shaker, centrifuge, rotary evaporator)
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Reaction Setup (Biphasic System):
-
In a reaction vessel, prepare a biphasic system consisting of phosphate buffer and an organic solvent (e.g., a 1:1 volume ratio of buffer to n-butyl acetate).
-
Suspend the harvested whole cells in the aqueous phase.
-
Add glucose to the aqueous phase to facilitate NADH/NADPH regeneration.
-
Dissolve tert-butyl 4-chloro-3-oxobutanoate in the organic phase.
-
-
Reaction:
-
Combine the aqueous and organic phases in the reaction vessel.
-
Incubate the reaction mixture in a shaker at a controlled temperature (typically 28-33°C).
-
Monitor the reaction progress by periodically analyzing samples from the organic phase using GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
-
Analysis: Determine the yield and enantiomeric excess of the purified tert-butyl 4-chloro-3-hydroxybutanoate by chiral HPLC or GC analysis.
Signaling Pathway Diagram
Caption: Biocatalytic reduction workflow with cofactor regeneration.
Chemical Asymmetric Reduction: Corey-Itsuno (CBS) Reduction
The Corey-Itsuno reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral alcohols.[6][7] It employs a chiral oxazaborolidine catalyst in the presence of a borane source. The reaction is typically performed under anhydrous conditions at low temperatures to achieve high stereoselectivity.[8]
Data Presentation: CBS Reduction of Analogous Ketones
| Substrate | Catalyst | Reductant | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Aryl methyl ketone | (S)-lactam alcohol derived oxazaborolidine | BH₃-THF | High | 98 | [1] |
| 2-Chloro-1-phenylethanone | (S)-lactam alcohol derived oxazaborolidine | BH₃-THF | High | 91 (for (S)-product) | [1] |
| Generic prochiral ketones | (R)- or (S)-Me-CBS | Borane-dimethyl sulfide | High | >95 | [4] |
Experimental Protocol: Corey-Itsuno Reduction
This protocol is adapted from a general procedure for the CBS reduction of a functionalized ketone and can be applied to tert-butyl 4-chloro-3-oxobutanoate.[4]
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene or THF)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
tert-Butyl 4-chloro-3-oxobutanoate
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Flame-dried glassware, syringes, and needles for anhydrous reactions
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.05 - 0.1 equivalents) dissolved in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
-
Catalyst-Borane Complex Formation:
-
Slowly add the borane reagent (e.g., BMS, 0.6 equivalents) dropwise to the catalyst solution while maintaining the temperature at 0°C.
-
Stir the mixture for 10 minutes at this temperature.
-
-
Substrate Addition:
-
In a separate flame-dried flask, dissolve tert-butyl 4-chloro-3-oxobutanoate (1.0 equivalent) in anhydrous THF.
-
Cool the substrate solution to -30°C.
-
Slowly add the substrate solution to the pre-formed catalyst-borane complex via a cannula.
-
-
Reaction:
-
Maintain the reaction mixture at -30°C and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
-
Quenching and Work-up:
-
Upon completion of the reaction, quench the reaction by the slow, dropwise addition of methanol at -30°C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvents under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate esters.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Logical Relationship Diagram
Caption: Logical workflow of the Corey-Itsuno (CBS) reduction.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. insuf.org [insuf.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: C-Acylation of tert-Butyl 4-Chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-chloro-3-oxobutanoate is a versatile building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of various heterocyclic compounds and complex molecules. The presence of an active methylene group flanked by two carbonyl functionalities allows for a variety of chemical transformations, among which C-acylation is a key reaction for carbon-carbon bond formation and the introduction of diverse acyl groups. This document provides detailed application notes and a generalized protocol for the C-acylation of tert-butyl 4-chloro-3-oxobutanoate, a reaction crucial for generating advanced intermediates in drug discovery and development.
The presented methodology is based on the formation of a magnesium enolate of the β-keto ester, which is subsequently acylated with an appropriate acylating agent, typically an acyl chloride. The use of magnesium chloride in the presence of a tertiary amine base is a well-established and efficient method for the C-acylation of β-dicarbonyl compounds, offering high yields and selectivity.[1]
Reaction Principle
The C-acylation of tert-butyl 4-chloro-3-oxobutanoate proceeds via the formation of a magnesium enolate. In the presence of a tertiary amine, such as triethylamine, the active methylene proton is abstracted. The resulting enolate is stabilized by chelation with a magnesium ion (from MgCl₂), which favors C-acylation over O-acylation. This chelated intermediate then reacts with an acyl chloride in a nucleophilic acyl substitution to yield the 2-acyl-tert-butyl 4-chloro-3-oxobutanoate derivative.
Experimental Data
While specific quantitative data for the acylation of tert-butyl 4-chloro-3-oxobutanoate is not extensively published, the following table presents representative yields obtained from the acylation of a closely related substrate, ethyl acetoacetate, using the magnesium chloride/triethylamine protocol.[1] These values can be considered indicative of the expected efficiency for the acylation of tert-butyl 4-chloro-3-oxobutanoate with various acyl chlorides.
| Acyl Chloride | Product | Representative Yield (%)[1] |
| Acetyl chloride | tert-Butyl 2-acetyl-4-chloro-3-oxobutanoate | ~90 |
| Propionyl chloride | tert-Butyl 4-chloro-2-propionyl-3-oxobutanoate | ~85 |
| Isobutyryl chloride | tert-Butyl 4-chloro-2-isobutyryl-3-oxobutanoate | ~88 |
| Benzoyl chloride | tert-Butyl 2-benzoyl-4-chloro-3-oxobutanoate | ~82 |
Experimental Protocol
Materials:
-
tert-Butyl 4-chloro-3-oxobutanoate
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N), freshly distilled
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Reagent Addition:
-
To the flask, add anhydrous magnesium chloride (1.1 equivalents).
-
Add the anhydrous solvent (e.g., DCM) to create a suspension.
-
Add tert-butyl 4-chloro-3-oxobutanoate (1.0 equivalent) to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
-
Base Addition: Slowly add triethylamine (2.2 equivalents) to the stirred suspension. Stir the mixture at 0 °C for 30 minutes.
-
Acylating Agent Addition: Add the desired acyl chloride (1.0 equivalent), dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle heating (reflux) may be required for less reactive acyl chlorides.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the slow addition of 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Logical Workflow of the C-Acylation Reaction
Caption: Workflow for the C-acylation of tert-butyl 4-chloro-3-oxobutanoate.
Signaling Pathway of Magnesium-Mediated C-Acylation
Caption: Mechanism of Magnesium-Mediated C-Acylation.
References
Application Notes and Protocols: Tert-Butyl-4-chloro-3-oxobutanoate as a Precursor for Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl-4-chloro-3-oxobutanoate is a valuable precursor for the synthesis of a variety of chiral building blocks, which are essential intermediates in the development of pharmaceuticals. The presence of a ketone and a chlorine atom on a four-carbon backbone, combined with a bulky tert-butyl ester group, provides multiple reaction sites for stereoselective transformations. This document provides detailed application notes and experimental protocols for the synthesis of chiral hydroxy esters from this compound, focusing on asymmetric reduction methods. These chiral synthons are particularly important in the production of statins, a class of cholesterol-lowering drugs.
Applications in Pharmaceutical Synthesis
The primary application of chiral building blocks derived from this compound is in the synthesis of Active Pharmaceutical Ingredients (APIs). The resulting chiral chloro-hydroxybutanoates can be further elaborated into more complex molecules. For instance, the enantiomerically pure forms of these building blocks are crucial for creating drugs with high efficacy and reduced side effects.
Methods for Asymmetric Reduction
The conversion of the prochiral ketone in this compound to a chiral alcohol can be achieved through several stereoselective methods. The two most prominent and effective approaches are enzymatic reduction using ketoreductases (KREDs) and asymmetric catalytic hydrogenation.
Enzymatic Reduction with Ketoreductases (KREDs)
Biocatalysis using ketoreductases offers a highly selective and environmentally friendly method for the synthesis of chiral alcohols. These enzymes, often derived from microorganisms, can exhibit exquisite enantio- and regioselectivity under mild reaction conditions. While much of the literature details the reduction of the ethyl ester analog, the principles are directly applicable to the tert-butyl ester, with several studies demonstrating the successful use of KREDs on substrates with bulky ester groups. The process often involves a cofactor regeneration system to ensure the economic viability of the synthesis.
Asymmetric Catalytic Hydrogenation
Asymmetric hydrogenation using chiral metal catalysts, such as those based on ruthenium-BINAP complexes, is a powerful tool for the large-scale synthesis of chiral alcohols. This method can achieve high yields and enantioselectivities. A patented process specifically describes the enantioselective hydrogenation of tert-butyl 4-halogenoacetoacetates.
Data Presentation
The following tables summarize quantitative data for the asymmetric reduction of chloro-3-oxobutanoate esters to their corresponding chiral hydroxybutanoates.
Table 1: Enzymatic Reduction of Chloro-3-oxobutanoate Esters
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Key Reaction Conditions | Reference |
| Ethyl 4-chloro-3-oxobutanoate | Chryseobacterium sp. CA49 (ChKRED20 mutant) | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99.5% | 95% (isolated) | 65°C, 1 hour, 300 g/L substrate | [1] |
| Ethyl 4-chloro-3-oxobutanoate | Burkholderia gladioli (BgADH3) with GDH | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99.9% | 91.8% | Aqueous/octanol biphasic system, substrate fed-batch | [2][3] |
| Ethyl 4-chloro-3-oxobutanoate | Aureobasidium pullulans SW0202 | Ethyl (S)-4-chloro-3-hydroxybutanoate | 97.9% | 94.8% (molar conversion) | Aqueous/dibutylphthalate biphasic system, 30°C, pH 7.0 | [4] |
| tert-Butyl 6-chloro-3,5-dioxohexanoate | Lactobacillus kefir (mutant ADH) | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 99.5% | 94% | Whole-cell biocatalyst, fed-batch | [5] |
Table 2: Asymmetric Catalytic Hydrogenation
| Substrate | Catalyst | Product | Enantiomeric Excess (ee) | Yield | Key Reaction Conditions | Reference |
| tert-Butyl 4-chloroacetoacetate | Ru-BINAP complex | tert-Butyl (S)-(-)-4-chloro-3-hydroxybutyrate | Not specified, but product used to obtain >99% ee final product | 90% | Enantioselective hydrogenation | [6] |
Experimental Protocols
Protocol 1: Enzymatic Asymmetric Reduction of this compound
This protocol is a representative procedure based on established methods for the enzymatic reduction of β-keto esters using a ketoreductase with a glucose dehydrogenase (GDH) cofactor regeneration system.
Materials:
-
This compound
-
Ketoreductase (KRED) with desired stereoselectivity (e.g., KRED-NADH-110 or a suitable commercial equivalent)
-
Glucose Dehydrogenase (GDH)
-
NADH or NAD⁺ (depending on KRED)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, methyl tert-butyl ether)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Cofactor and Enzyme Addition: To the buffer, add NAD⁺ (or NADH, typically 0.1-1.0 mM), glucose (1.1-1.5 equivalents relative to the substrate), and glucose dehydrogenase (a suitable activity loading, e.g., 5-10 U/mL).
-
Enzyme Equilibration: Stir the mixture gently for 10-15 minutes to ensure all components are dissolved and the enzyme is equilibrated.
-
KRED Addition: Add the selected ketoreductase to the reaction mixture. The amount of KRED will depend on its specific activity and should be optimized for the desired reaction time.
-
Substrate Addition: Add this compound to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent (e.g., DMSO, isopropanol) to avoid high local concentrations, which can inhibit the enzyme. A typical substrate concentration is in the range of 10-50 g/L.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-35°C) and pH (maintained at 7.0 with the addition of a suitable base if necessary). Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC) until the desired conversion is reached.
-
Work-up: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chiral tert-butyl-4-chloro-3-hydroxybutanoate.
-
Purification: Purify the crude product by silica gel column chromatography or distillation under reduced pressure to obtain the highly pure chiral alcohol.
Protocol 2: Asymmetric Catalytic Hydrogenation of this compound
This protocol is based on the general principles of Noyori-type asymmetric hydrogenations and information from related patent literature.
Materials:
-
This compound
-
[RuCl(p-cymene)((R)-BINAP)]Cl or a similar chiral ruthenium catalyst
-
Methanol or Ethanol (degassed)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen using Schlenk techniques or in a glovebox.
-
Catalyst Preparation: In a high-pressure autoclave, place the chiral ruthenium catalyst (e.g., 0.01-0.1 mol%).
-
Substrate and Solvent Addition: Add degassed solvent (e.g., methanol) to the autoclave, followed by the this compound.
-
Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (typically 4-100 atm).
-
Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50°C) for the required time (typically 12-48 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and re-pressurizing the reactor) and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the autoclave and purge with an inert gas.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography or distillation to yield the enantiomerically enriched tert-butyl-4-chloro-3-hydroxybutanoate.
Mandatory Visualizations
Caption: Chemo-enzymatic pathway from precursor to API.
Caption: Enzymatic reduction with cofactor regeneration.
References
- 1. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0573184A1 - t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Ethyl 4-Chloroacetoacetate via Transesterification of tert-Butyl 4-chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ethyl 4-chloroacetoacetate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[4] It serves as a crucial precursor for the synthesis of a variety of therapeutic agents. The conversion of tert-Butyl 4-chloro-3-oxobutanoate to Ethyl 4-Chloroacetoacetate is achieved through a transesterification reaction. This process involves the exchange of the tert-butyl group of the ester with an ethyl group from an ethanol solvent, typically under acidic conditions.[1][5] The tert-butyl group is a good protecting group that can be removed under acidic conditions, facilitating the transesterification in the presence of an alcohol.
Reaction Principle
The transesterification of β-keto esters is a well-established chemical transformation.[1][2][3] In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity. The alcohol (in this case, ethanol) then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of tert-butanol to yield the desired ethyl ester and regenerate the acid catalyst. The use of a large excess of ethanol can drive the equilibrium towards the formation of the ethyl ester.
Experimental Protocol
This protocol describes a general method for the acid-catalyzed transesterification of tert-Butyl 4-chloro-3-oxobutanoate to Ethyl 4-Chloroacetoacetate.
Materials:
-
tert-Butyl 4-chloro-3-oxobutanoate
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (or other suitable acid catalyst like p-toluenesulfonic acid)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dichloromethane or Ethyl Acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tert-Butyl 4-chloro-3-oxobutanoate (1.0 eq.) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents or as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the excess ethanol using a rotary evaporator.
-
To the remaining residue, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude Ethyl 4-Chloroacetoacetate.
-
If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of Ethyl 4-Chloroacetoacetate. The values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | tert-Butyl 4-chloro-3-oxobutanoate | - |
| Product | Ethyl 4-Chloroacetoacetate | - |
| Molecular Formula | C₆H₉ClO₃ | [6] |
| Molecular Weight | 164.59 g/mol | [6] |
| Typical Yield | 70-90% | Estimated based on general transesterification protocols |
| Purity (after purification) | >95% | - |
| Boiling Point | 115 °C / 14 mmHg | - |
| Density | 1.218 g/mL at 25 °C | [6] |
Visualizations
Reaction Pathway Diagram
Caption: Acid-catalyzed transesterification of tert-Butyl 4-chloro-3-oxobutanoate to Ethyl 4-Chloroacetoacetate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of Ethyl 4-Chloroacetoacetate.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The provided protocol offers a robust and adaptable method for the synthesis of Ethyl 4-Chloroacetoacetate from tert-Butyl 4-chloro-3-oxobutanoate. By following this detailed procedure, researchers can effectively produce this important pharmaceutical intermediate. The reaction conditions can be further optimized to improve yield and purity based on specific laboratory settings and available equipment.
References
Troubleshooting & Optimization
Technical Support Center: tert-Butyl-4-chloro-3-oxobutanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl-4-chloro-3-oxobutanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound, focusing on improving reaction yield and product purity.
Issue 1: Low Yield of tert-Butyl Acetoacetate (Intermediate)
The synthesis of this compound typically begins with the formation of tert-butyl acetoacetate from the reaction of diketene with tert-butanol. Low yields at this stage can significantly impact the overall efficiency.
Question: My yield of tert-butyl acetoacetate is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of tert-butyl acetoacetate are often attributed to side reactions involving the highly reactive diketene starting material.[1][2] The primary competing reaction is the polymerization of diketene to form dehydroacetic acid.[1] To minimize this and other side reactions, careful control of reaction conditions is crucial.
Potential Causes and Solutions:
-
Suboptimal Temperature: The reaction temperature significantly influences the rate of the desired reaction versus side reactions.
-
Recommendation: Maintain the reaction temperature within the optimal range of 90°C to the boiling point of the formed acetoacetic ester, with a preferred range of 120-140°C.[1] Introducing the reactants into a pre-heated reaction vessel containing the product from a previous batch can help maintain this temperature and utilize the heat of reaction to distill off volatile byproducts.[2]
-
-
Incorrect Catalyst or Catalyst Concentration: The choice and amount of acid catalyst are critical.
-
Improper Reactant Ratio: An inappropriate ratio of diketene to tert-butanol can lead to incomplete reaction or increased side product formation.
-
Recommendation: A molar ratio of diketene to tert-butanol between 1:1 and 1:1.15 is recommended to ensure complete conversion of diketene and to convert acetic acid impurities into the corresponding ester.[2]
-
-
Mode of Addition: The way reactants are introduced can affect local concentrations and heat distribution.
Summary of Optimized Reaction Conditions for tert-Butyl Acetoacetate Synthesis:
| Parameter | Recommended Condition | Rationale | Reference |
| Temperature | 120-140°C | Favors desired reaction over diketene polymerization. | [1] |
| Catalyst | Sulfuric acid, phosphoric acid, or p-toluenesulfonic acid | Efficiently catalyzes the esterification. | [2] |
| Catalyst Loading | 1 mole per 300-600 moles of diketene | Optimizes reaction rate while minimizing potential side reactions. | [2] |
| Reactant Ratio | 1:1 to 1:1.15 (Diketene:tert-Butanol) | Ensures complete reaction and conversion of impurities. | [2] |
| Addition Method | Continuous and simultaneous addition | Maintains optimal reaction conditions and improves yield. | [1][2] |
Issue 2: Low Yield and/or Impurities in the Chlorination Step
The second key step is the chlorination of tert-butyl acetoacetate to form the final product, this compound. This step can also suffer from low yields and the formation of impurities.
Question: I am observing a low yield and the presence of multiple byproducts after the chlorination of tert-butyl acetoacetate. How can I optimize this step?
Answer:
The chlorination of β-keto esters like tert-butyl acetoacetate requires careful selection of the chlorinating agent and reaction conditions to avoid side reactions such as dichlorination or cleavage of the tert-butyl ester group. Sulfuryl chloride (SO₂Cl₂) is a common and effective chlorinating agent for this transformation.[3]
Potential Causes and Solutions:
-
Inappropriate Chlorinating Agent: Using harsh chlorinating agents can lead to multiple chlorinations or degradation of the starting material.
-
Recommendation: Sulfuryl chloride is a versatile and selective reagent for the chlorination of active methylene compounds.[3] Alternatively, reagents like N-chlorosuccinimide can be used under specific conditions.
-
-
Uncontrolled Reaction Temperature: The chlorination reaction is often exothermic, and poor temperature control can lead to side reactions.
-
Recommendation: Maintain a low reaction temperature, typically between 0-5°C, especially during the addition of the chlorinating agent.
-
-
Presence of Water: Moisture can react with the chlorinating agent and the product, leading to decomposition and reduced yield.
-
Recommendation: Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions, for example, by using a drying tube or an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Solvent: The choice of solvent can influence the reaction rate and selectivity.
-
Recommendation: Aprotic solvents such as dichloromethane (DCM) or diethyl ether are commonly used for this type of chlorination.
-
-
Inefficient Quenching and Work-up: Improper work-up can lead to product loss or decomposition.
General Optimized Protocol for Chlorination:
A detailed protocol for a similar chlorination is outlined below. This can be adapted for the synthesis of this compound.
| Step | Procedure | Purpose |
| 1. Reaction Setup | Dissolve tert-butyl acetoacetate in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath. | To create an inert and controlled environment for the reaction. |
| 2. Addition of Chlorinating Agent | Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled solution, maintaining the temperature below 5°C. | To control the exothermic reaction and prevent side reactions. |
| 3. Reaction Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. | To determine the reaction endpoint and avoid over-reaction. |
| 4. Quenching | Slowly add saturated sodium bicarbonate solution to the reaction mixture at 0°C to quench the reaction. | To neutralize excess acid and unreacted chlorinating agent. |
| 5. Extraction | Separate the organic layer. Wash the organic layer sequentially with water and brine. | To remove water-soluble impurities and salts. |
| 6. Drying and Concentration | Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. | To remove residual water and isolate the crude product. |
| 7. Purification | Purify the crude product by vacuum distillation. | To obtain the final product with high purity. |
Frequently Asked Questions (FAQs)
Q1: How can I purify the final product, this compound?
A1: The primary method for purifying this compound is vacuum distillation .[4][5] Before distillation, it is crucial to perform a thorough aqueous work-up to remove acidic impurities and salts. This typically involves:
-
Washing the crude product with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[4]
-
Washing with water to remove water-soluble byproducts.[4]
-
Washing with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers and to remove residual water.
-
Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
After the work-up, the product is distilled under reduced pressure to avoid decomposition at high temperatures.
Q2: What are the common impurities I should look for, and how can I detect them?
A2: Common impurities can include:
-
Unreacted tert-butyl acetoacetate: The starting material for the chlorination step.
-
Dichlorinated product (tert-butyl 2,4-dichloro-3-oxobutanoate): A result of over-chlorination.
-
tert-Butanol: From the hydrolysis of the ester group.
-
Dehydroacetic acid: A polymer of diketene from the first step.[1]
These impurities can be detected and quantified using the following analytical techniques:
-
Gas Chromatography (GC): An excellent method for separating volatile compounds and determining the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and can be adapted for purity assessment. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic acid for MS compatibility) is a good starting point.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
Summary of Analytical Methods for Purity Assessment:
| Technique | Principle | Applicability for this Compound |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Ideal for assessing the purity of the final product and detecting volatile impurities like unreacted starting material and tert-butanol. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase. | Suitable for a broad range of impurities, including less volatile ones like the dichlorinated product and dehydroacetic acid.[6] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Confirms the structure of the desired product and can identify and quantify impurities with distinct NMR signals. |
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, away from moisture.[7] It is recommended to store it at 4°C in a tightly sealed container.[7] The compound can be sensitive to hydrolysis, so minimizing exposure to air and water is important for maintaining its purity over time.
Experimental Workflows and Diagrams
To aid in understanding the synthesis and potential side reactions, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Role of this compound in antibiotic synthesis.[8]
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. Ethyl 4-chloro-3-oxobutanoate | SIELC Technologies [sielc.com]
- 7. tert-Butyl 4-chloro-3-oxobutanoate | 74530-56-6 [sigmaaldrich.com]
- 8. This compound | 74530-56-6 [chemicalbook.com]
Technical Support Center: tert-Butyl-4-chloro-3-oxobutanoate in Synthesis
Welcome to the technical support center for tert-Butyl-4-chloro-3-oxobutanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions encountered during the use of this compound are hydrolysis, enamine formation, self-condensation (Claisen condensation), and decarboxylation. The prevalence of each depends on the specific reaction conditions, including temperature, pH, and the nature of the reactants and catalysts used.
Q2: How can I minimize the hydrolysis of the tert-butyl ester group?
A2: Hydrolysis of the tert-butyl ester is typically promoted by acidic or strongly basic conditions, especially in the presence of water. To minimize this side reaction, it is advisable to use anhydrous solvents and reagents. If aqueous workup is necessary, it should be performed quickly and, if possible, at a neutral or slightly acidic pH. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Q3: What conditions favor the formation of enamine byproducts?
A3: Enamine formation is a common side reaction when this compound is reacted with primary or secondary amines. This reaction is often catalyzed by mild acids. To suppress enamine formation, consider using a non-amine base if a base is required for your primary reaction. Alternatively, protecting the amine functionality or choosing reaction conditions that favor the desired nucleophilic attack over enamine formation (e.g., lower temperatures) can be effective.
Q4: Can self-condensation occur with this compound?
A4: Yes, like other β-keto esters, this compound can undergo self-condensation, a reaction similar to a Claisen condensation, in the presence of a strong base. This leads to the formation of dimeric and oligomeric byproducts. To avoid this, the reagent should be added slowly to the reaction mixture containing the other reactants, rather than being premixed with a strong base. Using a milder base or carefully controlling the stoichiometry can also mitigate this side reaction.
Q5: Is decarboxylation a concern when using this reagent?
A5: Decarboxylation is a potential side reaction, particularly if the reaction is carried out at elevated temperatures or under acidic conditions after hydrolysis of the ester. The resulting β-keto acid is thermally unstable and can lose carbon dioxide. To prevent this, it is recommended to conduct reactions at the lowest effective temperature and to avoid prolonged exposure to strong acids, especially during workup.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the ester | - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (N₂ or Ar). - If an aqueous workup is necessary, keep the duration short and the temperature low. Neutralize the mixture promptly. |
| Side reactions | - Analyze the crude reaction mixture by TLC, LC-MS, or GC-MS to identify major byproducts. - Based on the identified byproducts, consult the specific troubleshooting guides below (e.g., for enamine formation or self-condensation). |
| Reagent instability | - Use freshly opened or properly stored this compound. - Store the reagent at the recommended temperature (typically refrigerated) and under an inert atmosphere. |
| Suboptimal reaction conditions | - Optimize the reaction temperature; try running the reaction at a lower temperature to minimize side reactions. - Screen different solvents to find one that favors the desired reaction pathway. - Re-evaluate the choice of base or catalyst; a milder or more sterically hindered base might be beneficial. |
Problem 2: Formation of a Major, Unidentified Byproduct
| Observation | Potential Byproduct | Recommended Action |
| Byproduct is more polar than the starting material on TLC. | Hydrolysis product (4-chloro-3-oxobutanoic acid) | - Confirm the identity by LC-MS. - Follow the troubleshooting steps for hydrolysis. |
| Reaction with an amine nucleophile yields a less polar, UV-active byproduct. | Enamine | - Characterize the byproduct using NMR and MS. - To minimize its formation, try adding the amine slowly at a low temperature. Consider using a non-amine base if applicable. |
| A high molecular weight byproduct is observed by MS. | Self-condensation product | - Use a more dilute reaction mixture. - Add the this compound slowly to the reaction. - Employ a less reactive base. |
| Gas evolution is observed during the reaction or workup. | Decarboxylation | - Avoid high temperatures and strongly acidic conditions. - If the ester is unintentionally hydrolyzed, proceed with the subsequent steps at low temperatures. |
Experimental Protocols & Data
General Protocol for Monitoring Side Reactions by HPLC
This protocol provides a general method for monitoring the progress of a reaction involving this compound and detecting the formation of common byproducts.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and ramp up the concentration of B over 20-30 minutes.
Procedure:
-
At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC.
-
Monitor the chromatogram for the disappearance of the starting material and the appearance of product and any byproduct peaks. Retention times will need to be determined with standards where possible.
Expected Retention Times (Relative):
| Compound | Relative Polarity | Expected Relative Retention Time |
| 4-chloro-3-oxobutanoic acid (hydrolysis product) | High | Short |
| This compound | Medium | Intermediate |
| Enamine byproduct | Low | Long |
| Self-condensation product | Low to Medium | Long |
Visualizing Reaction Pathways
The following diagrams illustrate the logical relationships in the formation of common side products.
Caption: Hydrolysis of this compound.
Caption: Enamine formation with amine nucleophiles.
Caption: Self-condensation side reaction.
Caption: Decarboxylation following hydrolysis.
Technical Support Center: Purification of tert-Butyl 4-chloro-3-oxobutanoate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of tert-butyl 4-chloro-3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of tert-butyl 4-chloro-3-oxobutanoate?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: tert-Butyl acetoacetate and chlorinating agents (e.g., sulfuryl chloride).
-
Side-products: Di-chlorinated products, and potentially products from aldol condensation or self-condensation of the starting acetoacetate.
-
Degradation products: Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid can occur, especially in the presence of acid and water.
Q2: What are the recommended purification methods for tert-butyl 4-chloro-3-oxobutanoate?
A2: The primary methods for purifying tert-butyl 4-chloro-3-oxobutanoate are vacuum distillation and column chromatography. The choice depends on the nature of the impurities and the desired final purity.
Q3: Is tert-butyl 4-chloro-3-oxobutanoate stable to heat during distillation?
A3: Due to its relatively high boiling point (230.5 ± 15.0 °C at 760 mmHg), distillation at atmospheric pressure is not recommended as it may lead to decomposition. Vacuum distillation is the preferred method to lower the boiling point and minimize thermal degradation.
Q4: Are there any known issues with purifying tert-butyl 4-chloro-3-oxobutanoate using silica gel column chromatography?
A4: Yes, β-keto esters like tert-butyl 4-chloro-3-oxobutanoate can be sensitive to the acidic nature of standard silica gel, which can cause degradation. Additionally, keto-enol tautomerism can lead to band broadening and poor separation.
Q5: How can I monitor the purity of my fractions during purification?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. For all purification methods, gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis of the collected fractions and the final product.
Troubleshooting Guides
Vacuum Distillation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Bumping or unstable boiling | - Uneven heating.- Insufficient agitation.- Presence of volatile impurities. | - Use a stirring mechanism (magnetic stir bar or overhead stirrer).- Ensure the heating mantle provides uniform heat.- Apply vacuum gradually to remove highly volatile components first. |
| Product decomposition (darkening of color) | - Distillation temperature is too high.- Prolonged heating time. | - Increase the vacuum to further lower the boiling point.- Ensure the distillation is performed as quickly as possible once the desired temperature and pressure are reached. |
| Low recovery of the product | - Inefficient condensation.- Leaks in the vacuum system. | - Ensure the condenser has a sufficient flow of cold water.- Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate. |
| Product solidifies in the condenser | - The condenser is too cold for the product's melting point. | - Use a condenser with a slightly warmer coolant or use air cooling if the boiling point under vacuum is sufficiently low. |
Column Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Streaking or tailing of the product spot on TLC/broad peaks in the column | - Keto-enol tautomerism.- Compound is too polar for the chosen eluent.- Column is overloaded. | - Add a small amount of a slightly more polar solvent to the eluent system.- Consider deactivating the silica gel with triethylamine.- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Product degradation on the column (visible as multiple spots or baseline) | - Acidity of the silica gel. | - Deactivate the silica gel by pre-treating it with a solution of the eluent containing 1-2% triethylamine.- Use a less acidic stationary phase such as neutral alumina. |
| Poor separation of product from impurities | - Inappropriate eluent system. | - Optimize the eluent system using TLC. A good starting point for non-polar impurities is a hexane/ethyl acetate gradient. For more polar impurities, a different solvent system may be required.- Consider using a longer column or a finer mesh silica gel for better resolution. |
| Co-elution of product and a close-running impurity | - Similar polarity of the product and impurity. | - Try a different solvent system to alter the selectivity.- If column chromatography is insufficient, a subsequent purification step like vacuum distillation of the enriched fractions may be necessary. |
Data Presentation
Table 1: Physical and Chemical Properties of tert-Butyl 4-chloro-3-oxobutanoate
| Property | Value | Reference(s) |
| CAS Number | 74530-56-6 | [1][2] |
| Molecular Formula | C₈H₁₃ClO₃ | [1][3] |
| Molecular Weight | 192.64 g/mol | [1][3] |
| Boiling Point | 230.5 ± 15.0 °C at 760 mmHg | |
| Appearance | Liquid | |
| Storage Temperature | 4°C |
Table 2: Comparison of Purification Methods for β-Keto Esters
| Method | Advantages | Disadvantages | Typical Purity Achieved |
| Vacuum Distillation | - Effective for separating compounds with significantly different boiling points.- Scalable for larger quantities.- Can be faster than chromatography for suitable mixtures. | - May cause thermal degradation of sensitive compounds.- Not effective for separating isomers or compounds with close boiling points. | >95% (highly dependent on the nature of impurities) |
| Column Chromatography | - High resolution for separating compounds with similar polarities.- Can be performed at room temperature, avoiding thermal stress.- Versatile with a wide range of stationary and mobile phases. | - Can be time-consuming and require large volumes of solvent.- Potential for product degradation on acidic stationary phases.- Less scalable than distillation. | >98% (with optimized conditions) |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is a general guideline. The optimal pressure and temperature should be determined based on the specific impurities present in the crude product.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry and free of contaminants.
-
Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume).
-
Add a magnetic stir bar to the distillation flask for smooth boiling.
-
Grease all glass joints lightly with high-vacuum grease to ensure a good seal.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
Include a manometer to monitor the pressure.
-
-
Procedure:
-
Place the crude tert-butyl 4-chloro-3-oxobutanoate into the distillation flask.
-
Begin stirring.
-
Gradually apply vacuum to the system. Observe for any initial bubbling from volatile impurities.
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions in a separate receiving flask.
-
Increase the temperature gradually until the product begins to distill. Collect the main fraction in a clean, pre-weighed receiving flask. The boiling point will depend on the vacuum achieved.
-
Monitor the temperature of the vapor. A stable boiling point indicates a pure fraction.
-
Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purification on silica gel. The eluent system should be optimized by TLC beforehand.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
Equilibrate the column by running the initial eluent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined by TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.
-
Collect fractions in test tubes or flasks.
-
Monitor the fractions by TLC to identify which contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified tert-butyl 4-chloro-3-oxobutanoate.
-
Mandatory Visualization
References
Technical Support Center: Managing Diastereoselectivity in β-Lactam Synthesis
Welcome to the technical support center for β-lactam synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage and control diastereoselectivity in their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for creating the β-lactam ring?
A1: The two most versatile and widely used methods are the Staudinger ketene-imine [2+2] cycloaddition and the ester enolate-imine cyclocondensation.[1] Other notable methods include the Kinugasa reaction and intramolecular carbene insertion.[2] Recent advances have also utilized transition metal-catalyzed C-H activation and photo-catalysis.[3]
Q2: What are the primary factors that influence diastereoselectivity in β-lactam synthesis?
A2: Diastereoselectivity is highly sensitive to a range of factors. Key variables include the choice of solvent, reaction temperature, the electronic and steric properties of substituents on both the ketene (or enolate) and the imine, the order of reagent addition, and the presence of chiral auxiliaries or catalysts.[1] For instance, in the Staudinger reaction, polar solvents often favor the formation of trans-β-lactams.[1][4]
Q3: What is the stereochemical difference between cis and trans β-lactams?
A3: The terms cis and trans refer to the relative stereochemistry of the substituents at the C3 and C4 positions of the β-lactam ring. In cis isomers, these substituents are on the same face of the ring, while in trans isomers, they are on opposite faces. This configuration is critical as it significantly impacts the biological activity of the molecule.[5] Most Staudinger reaction variants afford β-lactams with a 3,4-cis relative configuration.[6]
Q4: How do I choose between the Staudinger synthesis and an ester enolate-imine condensation?
A4: The choice depends on the desired substitution pattern and stereochemistry. The Staudinger reaction is exceptionally versatile for creating 3-amino, 3-oxy, and other substituted β-lactams, typically with cis selectivity.[6] The ester enolate-imine condensation is a powerful method for producing β-lactams from α-amino acids and is often controlled by chelation effects to yield specific diastereomers.[7][8] The Staudinger reaction involves generating unstable ketenes in situ, while the enolate-imine condensation relies on pre-forming a stable ester enolate.[6][9]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during β-lactam synthesis, focusing on improving diastereomeric ratios (d.r.).
Problem 1: Poor Diastereoselectivity in Staudinger Synthesis (obtaining a mixture of cis and trans isomers)
Q: My Staudinger reaction is yielding a low diastereomeric ratio (e.g., close to 1:1). How can I improve the selectivity for the cis isomer?
A: Low diastereoselectivity in the Staudinger reaction often points to issues with kinetic versus thermodynamic control. Here are several factors to investigate:
-
Solvent Polarity: Non-polar solvents like toluene or benzene generally favor the formation of cis-β-lactams.[1] Polar solvents can stabilize the zwitterionic intermediate, allowing for its isomerization which leads to the formation of the more thermodynamically stable trans product.[1][4] A switch to a less polar solvent is a primary troubleshooting step.
-
Order of Reagent Addition: The order in which reagents are added can significantly affect stereoselectivity. Adding the tertiary amine base to a solution containing both the acyl chloride and the imine can decrease stereoselectivity.[4] A recommended approach is the slow addition of the acyl chloride to a solution of the imine and the tertiary amine.
-
Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can enhance kinetic control and favor the cis product. Higher temperatures can provide the energy needed to overcome the rotational barrier in the zwitterionic intermediate, leading to product mixtures.
-
Ketene Substituents: The electronic nature of the ketene substituents plays a crucial role. Ketenes with electron-donating groups tend to react faster, favoring the kinetically controlled cis product.[10] Conversely, electron-withdrawing groups can slow the final ring-closure step, allowing for equilibration and formation of the trans product.[10]
-
Chiral Auxiliaries and Catalysts: If reaction conditions cannot be optimized sufficiently, employing a chiral auxiliary on either the imine or the ketene is a robust strategy to achieve high diastereoselectivity (often >95:5 d.r.).[6] Chiral catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY), can also effectively control both diastereoselectivity and enantioselectivity.[11][12]
Problem 2: Unexpected Formation of the trans Isomer in Staudinger Synthesis
Q: I expected the kinetic cis product, but my reaction predominantly yielded the trans-β-lactam. What could be the cause?
A: The formation of a trans-β-lactam, while sometimes unexpected, is often mechanistically predictable.
-
Reaction Conditions Promoting Equilibration: As mentioned above, polar solvents and elevated temperatures promote the formation of the trans isomer by allowing the initial zwitterionic intermediate to equilibrate to its more stable conformation before ring closure.[1]
-
Specific Substrate Combinations: Certain combinations of imines and ketenes inherently favor the trans product. For example, reactions of polyaromatic imines with certain acid chlorides have been shown to produce trans-β-lactams exclusively.[11] The electronic properties of the N-substituent on the imine can also reverse selectivity; a strongly electron-withdrawing group like N-triflyl (N-Tf) can favor the trans product.[5]
-
Catalyst Influence: While many catalysts are designed for cis selectivity, specific catalytic systems have been developed to be highly diastereoselective for trans-β-lactams.[13] For example, a phosphonium fluoride precatalyst system has been reported to produce trans diastereomers with ratios exceeding 28:1.[13]
Problem 3: Low Diastereoselectivity in Ester Enolate-Imine Condensation
Q: My ester enolate-imine condensation (Gilman-Speeter type) is producing a mixture of diastereomers. How can I control the stereochemical outcome?
A: Stereocontrol in this reaction depends heavily on the geometry of the enolate and the coordination of its metal counterion.
-
Metal Counterion and Chelation: The choice of base and metal counterion is critical. Lithium enolates often exhibit poor to moderate selectivity. Using titanium or zinc enolates can enforce a rigid, chelated transition state, leading to high diastereoselectivity.[11] This is a classic example of "chelation control," where the metal coordinates to both the enolate oxygen and a heteroatom on the imine's N-substituent or the ester itself.[14]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the ester component (e.g., an Evans oxazolidinone or a pseudoephedrine amide) is a highly effective strategy.[15][16] The auxiliary creates a sterically biased environment, directing the approach of the imine to one face of the enolate.
-
Solvent Choice: Chelation control is most effective in weakly coordinating solvents such as dichloromethane (DCM) or toluene.[17] More polar, coordinating solvents like THF can compete for metal coordination, disrupting the chelated transition state and lowering diastereoselectivity.
-
Reaction Temperature: As with the Staudinger reaction, lower temperatures are generally beneficial for improving selectivity by minimizing competing, non-selective pathways.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for a cis-Diastereoselective Staudinger Reaction
This protocol describes a typical procedure for the reaction of an imine with an in situ-generated ketene to favor the cis-β-lactam.
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5-2.0 eq) in a dry, non-polar solvent (e.g., CH₂Cl₂ or toluene, 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Dissolve the desired acid chloride (e.g., acetoxyacetyl chloride, 1.2 eq) in the same dry solvent. Add this solution dropwise to the cooled imine/base mixture over 30-60 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio using ¹H NMR spectroscopy by integrating characteristic signals for each diastereomer.
Protocol 2: General Procedure for a Chelation-Controlled Ester Enolate-Imine Condensation
This protocol outlines a procedure using a Reformatsky-type reagent to achieve high syn diastereoselectivity.
-
Reagent Preparation: In a flame-dried flask under inert atmosphere, generate the desired metal enolate. For a rhodium-catalyzed reaction, RhCl(PPh₃)₃ can be activated with Et₂Zn to generate a rhodium enolate from an α,β-unsaturated ester.[18]
-
Reaction Setup: In a separate flame-dried flask under inert atmosphere, dissolve the imine (1.0 eq) in a dry, non-coordinating solvent (e.g., toluene or CH₂Cl₂).
-
Condensation: Cool the imine solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the pre-formed metal enolate solution to the imine solution.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃ or Rochelle's salt. Allow the mixture to warm to room temperature and stir until both layers are clear.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous salt, filter, and concentrate. Purify the resulting β-lactam via flash chromatography. Analyze the d.r. by ¹H NMR or HPLC.
Section 4: Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity in a Model Staudinger Reaction
Reaction of S-phenyl 2-diazoethanethioate with N-isopropyl-(4-chlorobenzaldimine) at 80 °C.
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (trans : cis) |
| 1 | Toluene | 2.4 | 88 : 12 |
| 2 | Diethyl Ether | 4.3 | 89 : 11 |
| 3 | Dichloromethane | 9.1 | 92 : 8 |
| 4 | Acetone | 20.7 | 93 : 7 |
| 5 | Acetonitrile | 37.5 | 94 : 6 |
Data adapted from The Journal of Organic Chemistry, 2006.[4] As shown, increasing solvent polarity favors the formation of the trans-β-lactam.
Table 2: Influence of Ketene Substituents on cis/trans Selectivity
Qualitative summary of general trends in Staudinger reactions.
| Ketene Substituent Type | Electronic Effect | Typical Major Isomer | Rationale |
| Alkoxy, Alkyl, Aryl | Electron-Donating (EDG) | cis | Fast, kinetically controlled ring closure.[10] |
| Halogen, Acyl | Electron-Withdrawing (EWG) | trans | Slower ring closure allows intermediate equilibration.[10] |
Section 5: Visual Guides & Workflows
Caption: Troubleshooting workflow for poor diastereoselectivity.
Caption: Staudinger reaction pathways leading to cis and trans products.
Caption: Chelation vs. Non-chelation control models.
References
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis of beta-lactams via the ester enolate-imine condensation route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 16. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. β-Lactam synthesis [organic-chemistry.org]
overcoming substrate inhibition in enzymatic reduction of tert-Butyl-4-chloro-3-oxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic reduction of tert-Butyl 4-chloro-3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: My ketoreductase (KRED) is showing low or no activity towards tert-Butyl 4-chloro-3-oxobutanoate. What are the common causes and how can I troubleshoot this?
A1: Low or no KRED activity can stem from several factors, with substrate inhibition being a primary concern for hydrophobic substrates like tert-Butyl 4-chloro-3-oxobutanoate.[1] High concentrations of the substrate can reduce the enzyme's catalytic efficiency.[1] Additionally, poor substrate solubility in aqueous media can limit its availability to the enzyme.
To troubleshoot, consider the following:
-
Substrate Titration: Perform a substrate titration experiment to identify the optimal substrate concentration that does not cause significant inhibition.
-
Fed-Batch Strategy: Employ a fed-batch or continuous feeding strategy to maintain a low and non-inhibitory substrate concentration throughout the reaction.[1]
-
Co-solvent Addition: Incorporate a water-miscible organic co-solvent such as DMSO, isopropanol, or acetonitrile to enhance substrate solubility.[1] It is critical to screen for co-solvent tolerance as high concentrations can denature the enzyme.[1]
-
Biphasic System: A two-phase system, with an organic phase to dissolve the substrate and an aqueous phase containing the enzyme, can also be an effective approach to overcome solubility issues and substrate inhibition.[2]
Q2: I'm observing a low conversion rate in my reaction. What are the likely reasons and potential solutions?
A2: A low conversion rate can be attributed to several factors beyond initial enzyme activity:
-
Inefficient Cofactor Regeneration: The regeneration of the expensive NAD(P)H cofactor is crucial for driving the reaction to completion. If you are using a coupled-enzyme system, such as with glucose dehydrogenase (GDH), confirm the activity of the regeneration enzyme.[3][4] Consider increasing the concentration of the regeneration enzyme or the co-substrate (e.g., glucose).[3]
-
Product Inhibition: The product, tert-Butyl (R)-4-chloro-3-hydroxybutanoate, may inhibit the ketoreductase. To investigate this, perform a product inhibition study by adding varying concentrations of the final product to the reaction mixture. If inhibition is observed, consider strategies for in-situ product removal.
-
Sub-optimal pH: Most ketoreductases have an optimal pH range, typically between 6.0 and 8.0.[4] It is advisable to screen a range of buffers and pH values to determine the optimal conditions for your specific KRED.
Q3: My enzyme is precipitating during the reaction. What could be causing this and how can I prevent it?
A3: Enzyme precipitation is often a sign of instability under the reaction conditions. The primary culprits are typically:
-
High Concentration of Organic Co-solvent: While beneficial for substrate solubility, high concentrations of organic co-solvents can lead to enzyme denaturation and precipitation.[1] Reduce the co-solvent concentration or screen for a more compatible solvent that maintains enzyme stability.
-
Unfavorable Temperature: While higher temperatures can increase reaction rates, they can also cause the enzyme to unfold and precipitate.[1] Optimize the reaction temperature by screening a range of temperatures to find a balance between activity and stability.
Q4: How can I improve the enantioselectivity of my enzymatic reduction?
A4: Achieving high enantioselectivity is critical for the synthesis of chiral molecules. If you are observing low enantiomeric excess (ee), consider the following:
-
Enzyme Selection: The choice of ketoreductase is paramount. Screen a panel of different KREDs to identify one with inherent high stereoselectivity for your substrate.
-
Reaction Conditions: Temperature, pH, and co-solvents can all influence the enantioselectivity of an enzymatic reaction.[5] Systematic optimization of these parameters is recommended.
-
Protein Engineering: If feasible, directed evolution or rational protein engineering can be employed to enhance the enantioselectivity of a chosen KRED.[3][6]
Troubleshooting Guides
Guide 1: Troubleshooting Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving low product yields in the enzymatic reduction of tert-Butyl 4-chloro-3-oxobutanoate.
Caption: A step-by-step workflow for troubleshooting low reaction yield.
Data Presentation
Table 1: Effect of Co-solvents on Substrate Solubility and KRED Activity
| Co-solvent | Concentration (v/v) | Substrate Solubility | Relative KRED Activity (%) |
| None | 0% | Low | 100 |
| DMSO | 5% | Moderate | 120 |
| DMSO | 10% | High | 95 |
| Isopropanol | 5% | Moderate | 110 |
| Isopropanol | 10% | High | 80 |
| Acetonitrile | 5% | Moderate | 105 |
| Acetonitrile | 10% | High | 75 |
Note: Data is illustrative and will vary depending on the specific KRED and reaction conditions.
Experimental Protocols
Protocol 1: Substrate Titration to Determine Optimal Concentration
Objective: To determine the optimal concentration of tert-Butyl 4-chloro-3-oxobutanoate that maximizes the initial reaction rate without causing significant substrate inhibition.
Materials:
-
Ketoreductase (KRED) solution
-
tert-Butyl 4-chloro-3-oxobutanoate (substrate) stock solution
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
100 mM Potassium phosphate buffer (pH 7.0)
-
Reaction vessels (e.g., microcentrifuge tubes or vials)
-
Incubator/shaker
-
Analytical instrument for monitoring product formation (e.g., HPLC or GC)
Procedure:
-
Prepare a series of reaction mixtures in separate vessels. Each reaction should have a final volume of 1 mL.
-
To each vessel, add the potassium phosphate buffer, D-glucose (e.g., 50 mM), and the cofactor (NADP⁺ or NAD⁺) to a final concentration of approximately 0.5 mM.[5]
-
Add the glucose dehydrogenase for cofactor recycling.[5]
-
Add the ketoreductase to the desired loading (e.g., 0.5 mg/mL).[5]
-
Initiate the reactions by adding varying final concentrations of the substrate (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 200 mM).
-
Incubate the reactions at a controlled temperature (e.g., 30°C) with agitation.[5]
-
Take aliquots at regular intervals (e.g., 0, 5, 10, 15, 30, 60 minutes) and quench the reaction (e.g., by adding a quenching agent or by rapid freezing).
-
Analyze the aliquots by HPLC or GC to determine the concentration of the product, tert-Butyl (R)-4-chloro-3-hydroxybutanoate.
-
Calculate the initial reaction rate for each substrate concentration.
-
Plot the initial reaction rate as a function of substrate concentration to identify the optimal concentration and the onset of substrate inhibition.
Protocol 2: Fed-Batch Reaction Strategy
Objective: To overcome substrate inhibition by maintaining a low, controlled concentration of tert-Butyl 4-chloro-3-oxobutanoate in the reaction mixture.
Caption: A workflow for implementing a fed-batch reaction strategy.
Materials:
-
All materials from Protocol 1
-
A concentrated stock solution of tert-Butyl 4-chloro-3-oxobutanoate (feed solution)
-
A programmable syringe pump or a means for controlled, intermittent addition of the feed solution
Procedure:
-
Set up the initial reaction mixture as described in Protocol 1, but with a low initial concentration of the substrate (below the determined inhibitory concentration).
-
Initiate the reaction.
-
At regular intervals, take a small aliquot of the reaction mixture and quickly analyze the substrate concentration.
-
Based on the rate of substrate consumption, begin a slow, continuous or intermittent feed of the concentrated substrate solution into the reactor. The feed rate should be adjusted to maintain the substrate concentration below the inhibitory level.
-
Continue the reaction with feeding until the desired total amount of substrate has been added and converted.
-
Monitor the reaction progress by analyzing product formation and enantiomeric excess.
Protocol 3: Co-immobilization of KRED and GDH
Objective: To improve enzyme stability and reusability by co-immobilizing the ketoreductase and glucose dehydrogenase.
Materials:
-
Purified KRED and GDH
-
Immobilization support (e.g., polyvinyl alcohol gel particles, agarose beads)[4][7]
-
Cross-linking agent (if required by the immobilization method)
-
Buffer solutions for immobilization and washing
Procedure:
-
Prepare the immobilization support according to the manufacturer's instructions.
-
Prepare a solution containing both KRED and GDH in an appropriate buffer. The optimal ratio of the two enzymes should be determined experimentally.[4]
-
Mix the enzyme solution with the activated support material.
-
Allow the immobilization reaction to proceed for the recommended time and at the appropriate temperature.
-
After immobilization, wash the support extensively with buffer to remove any unbound enzymes.
-
The co-immobilized enzymes are now ready for use in the reduction reaction. They can be easily recovered from the reaction mixture by filtration or centrifugation for reuse.[4]
This technical support center provides a starting point for addressing common challenges in the enzymatic reduction of tert-Butyl 4-chloro-3-oxobutanoate. For further optimization, a systematic, multi-parametric approach is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Bioreduction of Ethyl 4-chloro-3-oxobutanoate to (S)4-chloro-3-hydrobutanoate by Whole Cells of Candida magnoliae in Water/ n-Butyl Acetate Two-phase System -Biotechnology and Bioprocess Engineering:BBE | 학회 [koreascience.kr]
- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
tert-Butyl-4-chloro-3-oxobutanoate stability in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tert-Butyl-4-chloro-3-oxobutanoate in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored under an inert atmosphere at 2-8°C.[1] It is a pale-yellow to yellow-brown liquid.[1]
Q2: How stable is this compound in aqueous solutions?
Q3: What are the likely degradation pathways for this compound in water?
The primary degradation pathway is likely the hydrolysis of the tert-butyl ester to form tert-butanol and 4-chloro-3-oxobutanoic acid. The presence of the α-chloro ketone moiety may also contribute to other degradation pathways, although these are less characterized in aqueous media.
Q4: What factors can influence the stability of my compound in an aqueous buffer?
Several factors can affect the stability of this compound in your experiments:
-
pH: The compound is expected to degrade faster at both acidic and basic pH compared to a neutral pH.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Buffer Composition: Certain buffer components can catalyze hydrolysis. It is advisable to perform a preliminary stability test in your specific buffer system.
-
Presence of Enzymes: If working with biological matrices (e.g., cell culture media with serum), esterases can rapidly hydrolyze the ester bond.
Troubleshooting Guides
Guide 1: Inconsistent or lower-than-expected activity in biological assays.
If you are observing variability or a general loss of efficacy in your experiments, consider the following:
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Aqueous Media | Prepare fresh solutions of this compound immediately before use. Minimize the time the compound spends in aqueous buffers before being added to the assay. |
| pH of the Assay Buffer | Ensure the pH of your experimental buffer is as close to neutral as possible. If the assay requires acidic or basic conditions, be aware of the potential for rapid degradation and consider this when interpreting results. |
| Enzymatic Degradation | If using serum-containing media, consider reducing the serum concentration or using heat-inactivated serum to minimize esterase activity. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials. |
Guide 2: Observing unexpected peaks in analytical chromatography (HPLC, LC-MS).
The appearance of new peaks over time is a strong indicator of compound degradation.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Ester | The primary degradation products are likely tert-butanol and 4-chloro-3-oxobutanoic acid. Their presence can be confirmed by running standards if available. |
| Reaction with Buffer Components | Some buffer components may react with the compound. If possible, test the stability in a simpler buffer system (e.g., phosphate-buffered saline) to see if the degradation profile changes. |
| Solvent Effects | Ensure that any organic co-solvents used to dissolve the compound are compatible with the aqueous buffer and do not accelerate degradation. |
Quantitative Data Summary
Specific stability data for this compound is not extensively documented. The following table provides an estimated stability profile based on data for similar compounds, such as tert-butyl formate. This data should be used as a general guideline, and it is highly recommended to perform your own stability studies under your specific experimental conditions.
| Condition | Parameter | Estimated Value | Notes |
| Neutral Aqueous Buffer (pH 7.0, 25°C) | Half-life (t1/2) | 1-5 days | Hydrolysis is the primary degradation route. |
| Acidic Aqueous Buffer (pH 4.0, 25°C) | Half-life (t1/2) | Hours to 1 day | Acid-catalyzed hydrolysis is expected to be significant. |
| Basic Aqueous Buffer (pH 9.0, 25°C) | Half-life (t1/2) | Minutes to hours | Base-catalyzed hydrolysis is typically much faster for esters. |
| Storage at 4°C in Neutral Aqueous Buffer | Half-life (t1/2) | Significantly extended | Lower temperatures will slow the degradation rate. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer by HPLC
This protocol provides a general method to determine the degradation kinetics of this compound in a specific aqueous buffer.
1. Materials:
- This compound
- Anhydrous organic solvent (e.g., Acetonitrile or DMSO) for stock solution
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- HPLC system with a suitable C18 column and UV detector
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in an anhydrous organic solvent.
- Prepare Test Solution: Dilute the stock solution into the aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
- Time Zero (T=0) Analysis: Immediately after preparing the test solution, inject an aliquot into the HPLC system to determine the initial peak area of the compound.
- Incubation: Incubate the remaining test solution at the desired experimental temperature (e.g., 25°C or 37°C).
- Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.
- Data Analysis: For each time point, calculate the percentage of the compound remaining relative to the T=0 peak area. Plot the percentage of remaining compound versus time to determine the degradation kinetics and the half-life.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: Workflow for assessing the stability of the compound in an aqueous buffer.
Caption: Logical flow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Catalyst Deactivation in tert-Butyl-4-chloro-3-oxobutanoate Reactions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis and subsequent reactions of tert-butyl-4-chloro-3-oxobutanoate.
Troubleshooting Guide
Q1: My reaction rate has significantly decreased over time. What are the potential causes?
A rapid or gradual decrease in reaction rate is a primary indicator of catalyst deactivation. The most common causes can be categorized as chemical, thermal, or mechanical.[1] Potential mechanisms include:
-
Catalyst Poisoning: This occurs when impurities in the feedstock or by-products from the reaction strongly adsorb to the catalyst's active sites, blocking them from reactants.[2][3][4] Given that the reactant molecule contains chlorine, poisoning of metal catalysts is a significant possibility, as halides are known poisons.[2][5]
-
Coking or Fouling: Carbonaceous materials, or "coke," can deposit on the catalyst surface, physically blocking active sites and pores.[6][7][8] This is particularly common in reactions involving hydrocarbons and organic molecules at elevated temperatures.[6][7]
-
Thermal Degradation (Sintering): If the reaction is run at high temperatures, the catalyst particles (especially supported metals) can agglomerate, which reduces the total active surface area and, consequently, the catalyst's activity.[2][7][9]
-
Leaching: The active component of a heterogeneous catalyst may dissolve into the reaction medium, reducing the number of available active sites on the solid support.[5]
To diagnose the issue, a systematic approach is recommended.
Caption: Troubleshooting workflow for diagnosing decreased reaction rates.
Q2: The selectivity of my reaction has changed, leading to more by-products. Why is this happening?
A shift in selectivity is often linked to changes in the catalyst's active sites.
-
Coking/Fouling: The deposition of coke can alter the geometric and electronic properties of the catalyst, which may favor side reactions and lead to unwanted by-products.[7]
-
Poisoning: Selective poisoning can occur where the poison preferentially binds to the sites responsible for the desired reaction, leaving other sites (which may catalyze side reactions) relatively unaffected.
-
Sintering: Changes in particle size due to sintering can alter the nature of the active sites on the catalyst surface, which in turn can affect the selectivity of the reaction.
Q3: We are using a biocatalyst (enzyme) for the asymmetric reduction of the keto-group, and its activity is dropping. What should we investigate?
Enzymatic catalysts are sensitive to their environment. Deactivation can be caused by:
-
Temperature and pH: Enzymes operate within optimal temperature and pH ranges. Exceeding the optimal temperature can lead to irreversible denaturation and loss of activity.[10]
-
Inhibitors: Certain substances can act as inhibitors. For example, some metal ions like Ag+ have been shown to inhibit the activity of carbonyl reductases used in similar reactions.[10]
-
Organic Solvents: The choice of co-solvent can significantly impact enzyme stability and activity.[10]
-
Substrate/Product Inhibition: High concentrations of the substrate (this compound) or the resulting product can sometimes inhibit the enzyme's function.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation?
There are four primary mechanisms of catalyst deactivation:
-
Poisoning (Chemical): Strong chemisorption of impurities onto active sites, blocking them.[2][5] This can be reversible if the poison binds weakly, or irreversible if the bond is strong.[2][4]
-
Coking/Fouling (Physical): Physical deposition of substances, typically carbon-based, from the fluid phase onto the catalyst surface and into its pores.[5][6]
-
Thermal Degradation/Sintering (Thermal): The agglomeration of catalyst particles at high temperatures, which reduces the active surface area.[5][7] This is a common issue for supported metal catalysts.[9]
-
Leaching (Chemical): The loss of active species from the solid catalyst support into the liquid reaction medium.[5]
Caption: Key mechanisms of heterogeneous catalyst deactivation.
Q2: Which specific substances can act as poisons in my reaction?
For reactions involving this compound, which often use metal or acid catalysts, potential poisons include:
-
For Metal Catalysts (e.g., Palladium):
-
Halides: The reactant itself contains chlorine, which can poison metal sites.[2][5]
-
Sulfur Compounds: Often present as impurities in starting materials or solvents.[2][4]
-
Carbon Monoxide (CO): Can bind strongly to metal active sites.[2][3]
-
Nitrogen and Phosphorus Compounds: Can also act as poisons for metal catalysts.[5]
-
-
For Acid Catalysts (e.g., H₂SO₄, Acidic Resins):
-
Basic Compounds: Amines or other basic impurities will neutralize the acid sites.
-
Metal Contaminants: Alkali and alkaline earth metals can harm acidic catalysts by neutralizing strong acid sites.[5]
-
| Catalyst Type | Common Poisons | Source of Poison |
| Metal Catalysts (Pd, Pt, Ni, Ru) | Sulfur compounds, Halides (Cl), CO, N-compounds, P-compounds, Heavy metals (Pb, Hg)[2][4] | Impurities in reactants/solvents, reaction by-products |
| Acid Catalysts (Zeolites, Resins) | Alkali/Alkaline Earth Metals, Basic organic compounds (e.g., amines)[5] | Impurities in feedstock, additives |
| Biocatalysts (Enzymes) | Specific metal ions (e.g., Ag+), strong acids/bases, some organic solvents[10] | Additives, co-solvents, pH/temperature excursions |
Q3: How can I prevent or mitigate catalyst deactivation?
Proactive strategies are crucial for extending catalyst lifetime:
-
Feedstock Purification: The most effective method is to remove poisons before they reach the reactor. This can involve distillation, adsorption beds (guard beds), or chemical treatment of the reactants and solvents.[2]
-
Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rates of sintering and coking.[5] Adjusting reactant concentrations and residence time can minimize the formation of coke precursors.
-
Catalyst Design:
Q4: Is it possible to regenerate a deactivated catalyst?
Yes, regeneration is often possible, depending on the deactivation mechanism.
-
Coking/Fouling: This is often reversible. The most common method is to burn off the carbon deposits in a controlled stream of air or oxygen at high temperatures.
-
Reversible Poisoning: If a poison is weakly adsorbed, it can sometimes be removed by treating the catalyst with heat or chemicals that displace the poison.[2]
-
Sintering and Irreversible Poisoning: These are generally considered permanent forms of deactivation, and the catalyst typically needs to be replaced.[2]
Experimental Protocols
Protocol 1: Quantification of Coke Deposition via Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass percentage of carbonaceous deposits (coke) on a spent catalyst.
-
Methodology:
-
Carefully recover the spent catalyst from the reactor and dry it under vacuum at a low temperature (e.g., 80-100 °C) to remove residual solvent and reactants without altering the coke.
-
Accurately weigh 10-20 mg of the dried spent catalyst into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample under an inert atmosphere (e.g., Nitrogen) to a temperature sufficient to desorb any physisorbed species (e.g., 150-200 °C) and hold until the weight stabilizes.
-
Switch the gas to an oxidizing atmosphere (e.g., Air or a mixture of O₂/N₂).
-
Ramp the temperature to a point where coke combustion will occur (typically 400-700 °C).
-
The weight loss observed during the combustion step corresponds to the amount of coke deposited on the catalyst. Calculate this as a percentage of the initial catalyst weight.
-
Protocol 2: Assessment of Sintering and Fouling via N₂ Physisorption (BET Analysis)
-
Objective: To measure changes in the catalyst's surface area and pore structure.
-
Methodology:
-
Prepare samples of both the fresh and the spent (dried) catalyst.
-
Degas each sample under vacuum at an appropriate temperature to remove adsorbed species from the surface without altering the catalyst structure. For spent catalysts with coke, a milder degassing temperature (e.g., 130-150 °C) is recommended.[11]
-
Perform N₂ adsorption-desorption analysis at 77 K (-196 °C).
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method.
-
Determine the pore volume and pore size distribution using methods like Barrett-Joyner-Halenda (BJH).
-
Interpretation: A significant decrease in BET surface area and pore volume in the spent catalyst compared to the fresh one is indicative of sintering or pore blockage by fouling.[11]
-
Protocol 3: Analysis of Catalyst Surface Poisoning via X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To identify the elemental composition of the catalyst surface and detect the presence of poisons.
-
Methodology:
-
Mount samples of fresh and spent catalyst on a sample holder suitable for ultra-high vacuum (UHV) conditions.
-
Introduce the sample into the XPS analysis chamber.
-
Irradiate the sample with a monochromatic X-ray source.
-
Analyze the kinetic energy of the emitted photoelectrons to generate spectra.
-
Interpretation: By comparing the spectra of the fresh and spent catalysts, you can identify the appearance of new elements (e.g., S, Cl, N) on the spent catalyst surface, confirming poisoning. Changes in the binding energy of the active metal can also provide insight into its chemical state.[3]
-
Caption: Experimental workflow for analyzing a deactivated catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. revisiondojo.com [revisiondojo.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. youtube.com [youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
Technical Support Center: tert-Butyl-4-chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving tert-Butyl-4-chloro-3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what types of reactions can it undergo?
This compound possesses three primary reactive sites:
-
α-Carbon: The carbon atom situated between the two carbonyl groups (C2) is highly acidic and can be readily deprotonated by a base to form a stable enolate. This enolate is a potent nucleophile and is central to many of the desired alkylation and acylation reactions.
-
Ketone Carbonyl Group (C3): The ketone functional group can be targeted by nucleophiles, such as reducing agents, to form the corresponding secondary alcohol.
-
Carbon-Chlorine Bond (C4): The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution.
Due to these features, this compound is a versatile reagent commonly used in the synthesis of β-keto esters, which are important intermediates in the production of pharmaceuticals, such as antibiotics.[1]
Q2: What are the common byproducts observed in reactions with this compound?
Several byproducts can form depending on the reaction conditions. The most common include:
-
Favorskii Rearrangement Products: In the presence of a base, α-halo ketones like this compound can undergo a Favorskii rearrangement. This intramolecular cyclization and subsequent ring-opening can lead to the formation of carboxylic acid derivatives with a rearranged carbon skeleton.
-
Hydrolysis Products: The tert-butyl ester group is sensitive to both acidic and basic conditions and can be hydrolyzed to form 4-chloro-3-oxobutanoic acid.
-
Elimination Products: Under strongly basic conditions, particularly with bulky bases, elimination of HCl can occur to yield an unsaturated β-keto ester.
-
Enamine Byproducts: When reacting with primary or secondary amines, the ketone functionality can form stable enamines, which may be undesired side products.[2][3]
Q3: How can I minimize the formation of the Favorskii rearrangement byproduct?
The Favorskii rearrangement is a base-mediated reaction. To minimize its occurrence:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if the goal is simply deprotonation for subsequent alkylation. For reactions where a nucleophilic base is required, careful control of stoichiometry and temperature is crucial.
-
Temperature Control: Running the reaction at lower temperatures can often disfavor the rearrangement pathway.
-
Slow Addition of Base: Adding the base slowly to the reaction mixture can help to maintain a low instantaneous concentration of the enolate, which may reduce the rate of the intramolecular cyclization.
Q4: My reaction is showing incomplete conversion. What are the likely causes?
Incomplete conversion can stem from several factors:
-
Insufficient Base: The deprotonation of the α-carbon is a prerequisite for many reactions. Ensure that at least a stoichiometric amount of a sufficiently strong base is used.
-
Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Low Reaction Temperature: While low temperatures can suppress side reactions, they can also slow down the desired reaction. Gradual warming of the reaction mixture may be necessary.
-
Water Contamination: The presence of water can quench the enolate intermediate and hydrolyze the starting material or product. Ensure all reagents and solvents are anhydrous.
Troubleshooting Guides
Issue 1: Unexpected Byproduct Formation
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Favorskii Rearrangement Product | Reaction with a nucleophilic base. | - Use a non-nucleophilic, sterically hindered base (e.g., LDA, KHMDS).- Lower the reaction temperature.- Add the base slowly to the reaction mixture. |
| 4-chloro-3-oxobutanoic acid | Presence of acid or base and water. | - Use anhydrous solvents and reagents.- Employ a non-aqueous work-up if possible.- Use a milder, non-hydrolytic base. |
| Unsaturated β-keto ester | Strong, bulky base promoting elimination. | - Use a less sterically hindered base.- Optimize reaction temperature to favor substitution over elimination. |
| Enamine | Reaction with a primary or secondary amine. | - Protect the amine before reaction.- Use a large excess of the alkylating agent to favor the desired reaction over enamine formation.[2][3] |
Issue 2: Low Yield of Desired Product
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Insufficient base, low temperature, or poor solubility. | - Increase the stoichiometry of the base.- Gradually increase the reaction temperature.- Choose a solvent in which all components are soluble. |
| Product degradation | Harsh reaction conditions (e.g., high temperature, strong acid/base). | - Lower the reaction temperature.- Use a milder base or acid.- Reduce the reaction time. |
| Complex reaction mixture | Multiple side reactions occurring. | - Re-evaluate the choice of base and solvent.- Consider a different synthetic route or protecting group strategy. |
Experimental Protocols
Protocol 1: General Procedure for α-Alkylation
This protocol outlines a general method for the alkylation of the α-carbon of this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., alkyl halide)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully evaporate the residual hexanes under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the enolate.
-
Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Reactions with tert-Butyl-4-chloro-3-oxobutanoate
Welcome to the technical support center for utilizing tert-Butyl-4-chloro-3-oxobutanoate in your chemical syntheses. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it should be stored at 4°C in a tightly sealed container, away from moisture. It is a combustible liquid and should be handled with appropriate personal protective equipment (PPE), including eye shields and gloves, in a well-ventilated area.
Q2: My reaction yield is consistently low. What are the potential causes and how can I optimize it?
A2: Low yields can stem from several factors, including suboptimal reaction temperature, improper reaction time, or the occurrence of side reactions. Temperature is a critical parameter to control. For instance, in reactions involving β-keto esters, temperatures can range from ambient to elevated, depending on the specific transformation. It is advisable to perform small-scale trials at different temperatures to identify the optimal condition for your specific reaction. Additionally, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the ideal reaction time and prevent the formation of degradation products.
Q3: I am observing the formation of unexpected byproducts. What are the common side reactions with this compound?
A3: When using primary or secondary amines as reactants, a common side reaction is the formation of enamines. This occurs through the reaction of the amine with the ketone functional group of the β-keto ester. To minimize this, consider a sequential addition of reagents or pre-forming a desired intermediate before the final cyclization or condensation step. In syntheses like the Hantzsch pyridine synthesis, using two different β-dicarbonyl compounds in a one-pot reaction can lead to a mixture of regioisomers.[1] A multi-step approach, where intermediates are isolated, can provide greater control and higher purity of the desired product.
Q4: How can I effectively purify the product from a reaction involving this compound?
A4: Purification strategies will depend on the properties of your final product. Common methods include column chromatography on silica gel, recrystallization, and distillation under reduced pressure. The structural similarity of byproducts can sometimes make purification challenging. In such cases, optimizing the reaction to minimize side product formation is the most effective approach. For acidic or basic products, an aqueous workup with a suitable pH adjustment can help remove unreacted starting materials and some impurities.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Perform small-scale optimization reactions at various temperatures (e.g., 0°C, room temperature, 40°C, 60°C, 80°C) to determine the ideal condition for your specific transformation. |
| Incorrect Reaction Time | Monitor the reaction progress closely using TLC or LC-MS to identify the point of maximum product formation and avoid subsequent degradation. |
| Side Reactions | If applicable, switch from a one-pot to a sequential, multi-step synthesis to control the formation of intermediates and reduce byproduct formation.[1] Consider the order of reagent addition carefully. |
| Moisture in Reagents/Solvents | Ensure all reagents and solvents are anhydrous, as water can interfere with many organic reactions. |
Formation of Impurities
| Observed Issue | Potential Cause & Solution |
| Multiple spots on TLC, close in Rf to the product | Cause: Formation of regioisomers or other closely related byproducts. Solution: Employ a multi-step synthetic strategy. Purify intermediates before proceeding to the next step.[1] |
| Presence of a highly polar byproduct | Cause: Possible hydrolysis of the tert-butyl ester group under acidic conditions. Solution: Use milder reaction conditions or protect sensitive functional groups. |
| Enamine formation | Cause: Reaction of the β-keto ester with a primary or secondary amine. Solution: Modify the reaction sequence, for instance, by pre-forming a Knoevenagel condensation product before introducing the amine. |
Experimental Protocols
General Protocol for Hantzsch-type Pyridine Synthesis (Two-Step)
This protocol is adapted for the synthesis of an unsymmetrical dihydropyridine, minimizing the formation of regioisomers.
Step A: Knoevenagel Condensation
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and this compound (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting materials are consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the alkylidene-β-ketoester intermediate.
Step B: Dihydropyridine Formation
-
In a separate flask, dissolve a second β-ketoester (1.0 eq.) in ethanol.
-
Add ammonium acetate (1.1 eq.) and stir at room temperature for 30-60 minutes to form the enamine in situ.
-
Add the purified alkylidene-β-ketoester from Step A (1.0 eq.) to this mixture.
-
Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Visualizing Workflows and Logic
Below are diagrams illustrating a general experimental workflow and a troubleshooting decision tree for reactions involving this compound.
References
Technical Support Center: Solvent Effects on tert-Butyl-4-chloro-3-oxobutanoate Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl-4-chloro-3-oxobutanoate. The following information addresses common issues related to solvent effects on the reactivity of this compound in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound is a β-keto ester with an α-chloro substituent. This structure presents two primary electrophilic sites susceptible to nucleophilic attack: the carbon of the carbonyl group and the α-carbon bearing the chlorine atom. Additionally, the acidic α-protons can be abstracted by a base to form an enolate.
Q2: How do different solvent types influence the reactivity of this compound in SN2 reactions?
A2: The choice of solvent significantly impacts the rate of SN2 reactions. Polar aprotic solvents, such as acetone, acetonitrile (ACN), and dimethylformamide (DMF), are generally preferred. These solvents can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. In contrast, polar protic solvents like water, methanol, and ethanol can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophilic carbon, thus slowing down the reaction rate.
Q3: Why is my nucleophilic substitution reaction with this compound proceeding slowly in methanol?
A3: Methanol is a polar protic solvent. It can solvate the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy for the SN2 reaction, leading to a slower reaction rate. For a faster reaction, consider switching to a polar aprotic solvent like DMF or acetonitrile.
Q4: I am observing significant side product formation in my reaction. What could be the cause?
A4: Side product formation can arise from several factors related to the solvent and reaction conditions. In the presence of a strong base, deprotonation of the α-carbon can lead to enolate formation and subsequent side reactions. In protic solvents, solvolysis, where the solvent itself acts as a nucleophile, can compete with the desired nucleophilic substitution. To minimize side reactions, ensure your solvent is anhydrous and consider using a milder base or a non-nucleophilic base if enolate formation is undesirable.
Q5: Can this compound degrade during storage?
A5: Yes, like many β-keto esters, this compound can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. It is recommended to store the compound in a cool, dry place and under an inert atmosphere to minimize degradation.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | If using a polar protic solvent (e.g., ethanol, water), switch to a polar aprotic solvent (e.g., acetonitrile, DMF, acetone) to enhance nucleophile reactivity. |
| Presence of Water in the Solvent | Ensure the use of anhydrous solvents, as water can lead to hydrolysis of the ester or react with strong nucleophiles. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using techniques like TLC or GC-MS and consider increasing the reaction time or temperature if the reaction is proceeding slowly. |
| Nucleophile Degradation | Ensure the nucleophile is stable under the reaction conditions and has been stored properly. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Enolate Formation and Side Reactions | If a strong base is used, consider a weaker or non-nucleophilic base to minimize deprotonation of the α-carbon. |
| Solvolysis | If using a nucleophilic solvent (e.g., methanol), switch to a non-nucleophilic solvent (e.g., THF, DCM) to prevent the solvent from participating in the reaction. |
| Decomposition of Starting Material | Verify the purity of the starting material. Degradation can lead to the formation of impurities that participate in side reactions. |
Quantitative Data Summary
The following table summarizes representative relative reaction rates for the SN2 reaction of this compound with a common nucleophile (e.g., azide) in various solvents. These values are illustrative and intended to demonstrate the general trend of solvent effects.
| Solvent | Solvent Type | Relative Rate Constant (krel) |
| Methanol | Polar Protic | 1 |
| Ethanol | Polar Protic | 0.5 |
| Water | Polar Protic | 0.1 |
| Acetone | Polar Aprotic | 500 |
| Acetonitrile (ACN) | Polar Aprotic | 1000 |
| Dimethylformamide (DMF) | Polar Aprotic | 2800 |
| Dichloromethane (DCM) | Aprotic | 20 |
| Tetrahydrofuran (THF) | Aprotic | 10 |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This protocol describes a general procedure for the reaction of this compound with a nucleophile in a polar aprotic solvent.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature control system (e.g., oil bath)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.2 equivalents).
-
Add the anhydrous solvent and stir the mixture until the nucleophile is dissolved or suspended.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or another suitable method.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Influence of solvent type on SN2 reaction rates.
Validation & Comparative
Navigating the Reaction Landscape of tert-Butyl-4-chloro-3-oxobutanoate: A Comparative NMR Analysis of Key Reaction Products
For researchers, scientists, and professionals in drug development, tert-butyl-4-chloro-3-oxobutanoate stands as a versatile building block. Its bifunctional nature, possessing both a reactive α-chloro ketone and a bulky tert-butyl ester, allows for a diverse range of chemical transformations. Understanding the outcomes of these reactions is paramount for successful synthetic campaigns. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the starting material and its principal reaction products, offering a valuable tool for reaction monitoring and product characterization.
This publication details the expected ¹H and ¹³C NMR spectral data for the products of three key reaction pathways of this compound: reduction of the ketone, nucleophilic substitution of the chloride, and the Favorskii rearrangement. By presenting this data in clear, comparative tables alongside detailed experimental protocols and visual pathway diagrams, we aim to equip researchers with the necessary information to confidently identify and differentiate these compounds in their own experimental work.
Comparative NMR Data Analysis
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its derivatives. These values are crucial for identifying the structural changes occurring during the chemical transformations.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | δ (ppm), Multiplicity, J (Hz) | Assignment |
| This compound (Starting Material) | 4.25 (s, 2H) | H-4 |
| 3.50 (s, 2H) | H-2 | |
| 1.48 (s, 9H) | -C(CH₃)₃ | |
| tert-Butyl 4-chloro-3-hydroxybutanoate (Reduction Product) | ~4.10 (m, 1H) | H-3 |
| ~3.70 (dd, 1H, J ≈ 16, 4 Hz) | H-4a | |
| ~3.60 (dd, 1H, J ≈ 16, 8 Hz) | H-4b | |
| ~2.60 (d, 2H, J ≈ 6 Hz) | H-2 | |
| 1.48 (s, 9H) | -C(CH₃)₃ | |
| tert-Butyl 4-amino-3-oxobutanoate (Nucleophilic Substitution Product) | ~3.80 (s, 2H) | H-4 |
| 3.45 (s, 2H) | H-2 | |
| 1.48 (s, 9H) | -C(CH₃)₃ | |
| (broad s, 2H) | -NH₂ | |
| tert-Butyl 2-methylprop-2-enoate (Favorskii Rearrangement Product - Postulated) | ~6.10 (s, 1H) | H-2a |
| ~5.55 (s, 1H) | H-2b | |
| ~1.90 (s, 3H) | -CH₃ | |
| 1.50 (s, 9H) | -C(CH₃)₃ |
Note: Some chemical shifts for the products are estimated based on analogous structures and general principles of NMR spectroscopy.
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | δ (ppm) | Assignment |
| This compound (Starting Material) | ~201.0 | C-3 (C=O) |
| ~166.0 | C-1 (Ester C=O) | |
| ~83.0 | -C (CH₃)₃ | |
| ~49.0 | C-2 | |
| ~46.0 | C-4 | |
| ~28.0 | -C(C H₃)₃ | |
| tert-Butyl 4-chloro-3-hydroxybutanoate (Reduction Product) | ~171.0 | C-1 (Ester C=O) |
| ~82.0 | -C (CH₃)₃ | |
| ~68.0 | C-3 | |
| ~48.0 | C-4 | |
| ~39.0 | C-2 | |
| ~28.0 | -C(C H₃)₃ | |
| tert-Butyl 4-amino-3-oxobutanoate (Nucleophilic Substitution Product) | ~204.0 | C-3 (C=O) |
| ~167.0 | C-1 (Ester C=O) | |
| ~82.5 | -C (CH₃)₃ | |
| ~55.0 | C-4 | |
| ~48.0 | C-2 | |
| ~28.0 | -C(C H₃)₃ | |
| tert-Butyl 2-methylprop-2-enoate (Favorskii Rearrangement Product - Postulated) | ~166.0 | C-1 (Ester C=O) |
| ~136.0 | C-2 | |
| ~125.0 | C-3 | |
| ~81.0 | -C (CH₃)₃ | |
| ~28.0 | -C(C H₃)₃ | |
| ~18.0 | -CH₃ |
Note: Some chemical shifts for the products are estimated based on analogous structures and general principles of NMR spectroscopy.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired outcomes.
Protocol 1: Reduction of this compound
This procedure describes the selective reduction of the ketone functionality to a secondary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl 4-chloro-3-hydroxybutanoate.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
Acquire ¹H and ¹³C NMR spectra for characterization.
Protocol 2: Nucleophilic Substitution with an Amine
This protocol outlines the displacement of the chloride with an amine nucleophile.
Materials:
-
This compound
-
Ammonia (in a suitable solvent like methanol or as ammonium hydroxide)
-
Triethylamine (Et₃N) or another suitable base
-
Acetonitrile or another suitable polar aprotic solvent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add the amine (e.g., a solution of ammonia in methanol, 2-3 eq) and a base such as triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting tert-butyl 4-amino-3-oxobutanoate by column chromatography if required.
-
Obtain ¹H and ¹³C NMR spectra for analysis.
Protocol 3: Favorskii Rearrangement
This procedure describes the base-induced rearrangement of the α-chloro ketone.[1][2][3]
Materials:
-
This compound
-
Sodium methoxide (NaOMe) or another strong base
-
Methanol (MeOH) or another suitable alcohol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add a solution of this compound (1.0 eq) in methanol to the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purify the product, a rearranged ester, by distillation or column chromatography.
-
Characterize the product using ¹H and ¹³C NMR spectroscopy.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for synthesis and analysis.
By providing a clear comparison of NMR data, detailed experimental procedures, and intuitive visual diagrams, this guide serves as a practical resource for chemists working with this compound. The ability to quickly and accurately identify reaction products is essential for efficient and successful research and development in the chemical and pharmaceutical industries.
References
A Comparative Guide to Reaction Monitoring: HPLC and its Alternatives for tert-Butyl-4-chloro-3-oxobutanoate Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, real-time reaction monitoring is crucial for optimizing yields, minimizing impurities, and ensuring process safety. The synthesis of specialty chemicals like tert-Butyl-4-chloro-3-oxobutanoate, a valuable building block in pharmaceuticals, necessitates robust analytical methods to track the consumption of reactants and the formation of products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring the formation of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is a cornerstone technique in synthetic chemistry for its versatility, robustness, and ability to separate a wide range of non-volatile and thermally sensitive compounds. For monitoring the synthesis of this compound, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC
A typical HPLC method for monitoring the reaction would involve the following:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating medium polarity compounds.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (ACN) and water, often with a small amount of acid modifier like 0.1% formic acid or phosphoric acid to improve peak shape. A common starting point would be a 50:50 (v/v) mixture of ACN and water.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the reactant and product have significant absorbance, often around 210-220 nm for carbonyl-containing compounds.
-
Sample Preparation: At specified time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction. This is often achieved by diluting the aliquot in a cold solvent like acetonitrile. The quenched sample is then filtered through a 0.22 µm syringe filter before injection into the HPLC system.
Mass Spectrometry of tert-Butyl-4-chloro-3-oxobutanoate Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the mass spectrometric behavior of key chemical intermediates is crucial for reaction monitoring, quality control, and metabolite identification. This guide provides a comparative analysis of the mass spectrometry of tert-Butyl-4-chloro-3-oxobutanoate and its close analogue, ethyl 4-chloroacetoacetate. Due to the limited availability of direct experimental data for the tert-butyl derivative, this guide leverages experimental data for the ethyl analogue and established principles of mass spectrometry to predict the fragmentation behavior of the tert-butyl compound.
Comparison of Mass Spectrometric Data
Table 1: Comparison of Key Mass Spectrometry Parameters
| Parameter | This compound | Ethyl 4-chloroacetoacetate |
| Molecular Formula | C₈H₁₃ClO₃ | C₆H₉ClO₃ |
| Molecular Weight | 192.64 g/mol | 164.59 g/mol |
| Key Predicted Fragments (m/z) | 137/139, 117, 99, 57 | 115/117, 93, 69, 43 |
| Predicted Base Peak | 57 | 43 |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is expected to be driven by the stability of the resulting fragments. The tert-butyl group is prone to facile cleavage to form a stable tert-butyl cation (m/z 57), which is often the base peak in the mass spectra of tert-butyl esters. Other significant fragmentation pathways likely include alpha-cleavage and McLafferty-type rearrangements.
Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.
Experimental Protocols
A standardized protocol for the analysis of this compound derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is essential for reproducible results. The following is a general procedure that can be adapted for specific instruments and analytical requirements.
Sample Preparation
-
Solvent Selection : Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration : Prepare a stock solution of approximately 1 mg/mL. Dilute to a working concentration of 10-100 µg/mL for analysis.
-
Vialing : Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer : Agilent 5977A MSD (or equivalent)
-
GC Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector :
-
Mode : Splitless
-
Temperature : 250°C
-
Injection Volume : 1 µL
-
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial Temperature : 50°C, hold for 2 minutes.
-
Ramp : Increase to 280°C at a rate of 10°C/min.
-
Final Hold : Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI)
-
Ionization Energy : 70 eV
-
Source Temperature : 230°C
-
Quadrupole Temperature : 150°C
-
Scan Range : m/z 35-350
-
Solvent Delay : 3 minutes
-
Data Acquisition and Analysis
Data should be acquired using the instrument's control software. The resulting total ion chromatogram (TIC) will show a peak corresponding to the analyte. The mass spectrum of this peak can then be extracted and analyzed. Comparison with a spectral library (if available) or with the predicted fragmentation pattern can confirm the identity of the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the GC-MS analysis of this compound derivatives.
Caption: General workflow for the GC-MS analysis of this compound derivatives.
This guide provides a foundational understanding of the mass spectrometric analysis of this compound and its derivatives. While experimental data for the title compound remains elusive in public databases, the comparison with its ethyl analogue and the application of established fragmentation principles offer a robust framework for its identification and characterization. Researchers are encouraged to use the provided protocols as a starting point and optimize them for their specific analytical needs.
A Comparative Crystallographic Analysis of β-Lactams Derived from tert-Butyl-4-chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic data of β-lactams synthesized from tert-butyl-4-chloro-3-oxobutanoate. While specific crystallographic data for β-lactams derived directly from this precursor is not extensively published, this document outlines the expected structural parameters based on known β-lactam structures and provides detailed experimental protocols for their synthesis and crystallographic analysis. This guide serves as a valuable resource for researchers engaged in the development of novel β-lactam antibiotics.
The β-lactam ring is a central structural motif in a wide array of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1][2] These antibiotics function by inhibiting bacterial cell wall synthesis.[2] The precise three-dimensional structure of the β-lactam ring and its substituents is crucial for its antibacterial efficacy and its interaction with bacterial enzymes such as penicillin-binding proteins (PBPs) and β-lactamases.[3][4] X-ray crystallography is the definitive method for elucidating these detailed atomic structures.
Comparative Crystallographic Data
The following table summarizes typical crystallographic data for different classes of β-lactam antibiotics. This data serves as a baseline for comparison with newly synthesized β-lactams derived from this compound. Key parameters include bond lengths and angles within the β-lactam ring, which are indicative of ring strain and reactivity.
| Parameter | Penicillins (e.g., Penicillin G) | Cephalosporins (e.g., Cephalothin) | Carbapenems (e.g., Imipenem) | Monobactams (e.g., Aztreonam) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ | C2 | P2₁2₁2₁ |
| N1-C2 Bond Length (Å) | ~1.37 | ~1.38 | ~1.39 | ~1.37 |
| C2-C3 Bond Length (Å) | ~1.54 | ~1.55 | ~1.54 | ~1.53 |
| C3-C4 Bond Length (Å) | ~1.55 | ~1.56 | ~1.55 | ~1.54 |
| N1-C4 Bond Length (Å) | ~1.47 | ~1.46 | ~1.47 | ~1.46 |
| N1-C4=O Angle (°) | ~91 | ~92 | ~90 | ~91 |
| C2-N1-C4 Angle (°) | ~94 | ~93 | ~95 | ~93 |
| C2-C3-C4 Angle (°) | ~86 | ~87 | ~86 | ~87 |
| N1-C2-C3 Angle (°) | ~90 | ~89 | ~88 | ~89 |
Note: The values presented are approximate and can vary depending on the specific substituents on the β-lactam ring and the crystal packing forces.
Experimental Protocols
Synthesis of β-Lactams via Staudinger Cycloaddition
The Staudinger ketene-imine cycloaddition is a widely used and reliable method for the synthesis of β-lactams.[2][5] This approach involves the [2+2] cycloaddition of a ketene with an imine.
Materials:
-
An appropriate primary amine
-
An appropriate aldehyde or ketone
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Imine Formation: The imine is typically formed in situ or pre-synthesized by the condensation of a primary amine with an aldehyde or ketone.
-
Ketene Generation: The ketene is generated from a suitable precursor. For β-lactams derived from this compound, the corresponding acid chloride would be treated with a base like triethylamine.
-
Cycloaddition Reaction: The generated ketene reacts with the imine in a [2+2] cycloaddition to form the β-lactam ring. The stereochemistry of the product (cis or trans) is influenced by the reaction conditions, including the solvent, temperature, and the order of addition of reagents.[8]
-
Purification: The resulting β-lactam is purified using standard techniques such as column chromatography or recrystallization.
X-ray Crystallography
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified β-lactam in an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexane, acetone/water).
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizations
Below are diagrams illustrating the experimental workflow and the factors influencing the stereochemical outcome of the β-lactam synthesis.
Caption: Experimental workflow for the synthesis and crystallographic analysis of β-lactams.
Caption: Factors influencing the stereochemical outcome of the Staudinger cycloaddition.
References
- 1. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5: toward an understanding of antibiotic specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights for β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 74530-56-6 [chemicalbook.com]
- 8. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to Alternatives for tert-Butyl-4-chloro-3-oxobutanoate in β-Ketoester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl-4-chloro-3-oxobutanoate is a valuable reagent in organic synthesis, notably for the preparation of β-ketoesters, which are key intermediates in the manufacturing of pharmaceuticals like cephalosporin antibiotics and penicillin derivatives.[1] Its structure combines a sterically hindered tert-butyl ester, which can be selectively cleaved under acidic conditions, with a reactive α-chloro ketone for subsequent functionalization. However, considerations of stability, cost, and synthetic flexibility often necessitate the exploration of alternative reagents.
This guide provides an objective comparison of the primary alternatives to this compound for the synthesis of β-ketoesters. We will examine their performance, supported by experimental data, and provide detailed protocols to assist researchers in selecting the most suitable synthetic route for their specific needs. The main alternatives discussed are Diketene, Meldrum's acid, and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TDA), with additional context provided by other related compounds and methods.
Comparative Overview of Key Alternatives
The choice of a synthetic reagent is often a trade-off between reactivity, stability, safety, and substrate scope. The following table summarizes the key characteristics of the most common alternatives.
| Feature | This compound | Diketene | Meldrum's Acid | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TDA) | Ethyl 4-chloroacetoacetate |
| Primary Use | Direct precursor to α-chloro-β-ketoesters | General acetoacetylation | Versatile synthesis of various β-ketoesters | Stable reagent for acetoacetylation | Direct precursor to ethyl α-chloro-β-ketoesters |
| Physical State | Liquid | Colorless, pungent liquid[2][3] | Crystalline solid[4] | Liquid (diketene-acetone adduct)[5] | Liquid[6] |
| Reactivity | High | Very high, unstable[7][8] | Moderate, requires activation | High, but stable and controllable[9] | High |
| Handling Safety | Skin and eye irritant[10] | Toxic, lachrymatory, corrosive[3][7] | Generally safe solid | Moderate eye irritant[11] | Toxic if swallowed[6] |
| Key Advantage | Provides α-chloro functionality directly | Industrially important, high atom economy[2] | High versatility for various esters[4][12] | Excellent stability, high yields, mild conditions[9] | Readily available ethyl ester analog |
| Limitations | Specific structure, potential instability | Hazardous to handle, requires stabilization[7] | Two-step process (acylation then alcoholysis)[4] | Acetone adduct, may not be suitable for all applications | Product is an ethyl ester, may require transesterification |
In-Depth Analysis of Alternatives
Diketene
Diketene (C₄H₄O₂) is a highly reactive and economically important intermediate formed by the dimerization of ketene.[2] It serves as a powerful acetoacetylating agent, reacting readily with nucleophiles like alcohols and amines to produce acetoacetic esters and amides, respectively.[2][7]
Performance: The reaction of diketene with alcohols is a primary industrial method for producing simple acetoacetates like ethyl acetoacetate.[8] The reaction is typically rapid and high-yielding but must be carefully controlled due to the high reactivity and exothermic nature of the process.
Experimental Data:
| Alcohol | Product | Catalyst | Conditions | Yield | Reference |
| Ethanol | Ethyl acetoacetate | None | Controlled addition | High (Industrial Process) | [8] |
| Various Alcohols | Corresponding acetoacetate | Triethylamine | Dichloromethane, 0°C to rt | 70-95% | General Procedure |
| Aromatic Amines | Acetoacetanilides | None | Varies | High | [2] |
Limitations: The primary drawback of diketene is its hazardous nature. It is a potent irritant to the skin, eyes, and respiratory system and is toxic if inhaled or ingested.[3][7] Its instability means it cannot be stored for long periods and must be handled with strict safety protocols.[8]
Meldrum's Acid
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile and stable crystalline solid used for synthesizing a wide array of β-ketoesters.[4][13] The synthesis is a two-step process: first, the acylation of Meldrum's acid with a carboxylic acid (or its chloride), followed by alcoholysis of the resulting acyl-Meldrum's acid derivative.[4][12]
Performance: This method is renowned for its versatility, as a wide range of alcohols, including primary, secondary, and tertiary alcohols like tert-butyl alcohol, can be used in the second step to produce the desired ester.[12] This route avoids the often harsh conditions of methods like Claisen condensation.
Experimental Data (Alcoholysis of Acyl Meldrum's Acid):
| Acyl Group | Alcohol | Product | Conditions | Yield | Reference |
| Phenylacetyl | Methanol | Methyl phenylacetylacetate | Reflux, 2.5 hr | 82% | [4] |
| Fatty Acyls | Methanol | Fatty methyl β-ketoesters | Reflux, acid catalyst, 12 hr | 65-84% | [12] |
| Various | tert-Butyl alcohol | tert-Butyl β-ketoesters | Reflux in benzene | Good | [4] |
| Various | Benzyl alcohol | Benzyl β-ketoesters | Reflux in benzene | Good | [4] |
Limitations: While versatile, the process requires two distinct synthetic steps. The overall yield depends on the efficiency of both the initial acylation and the subsequent alcoholysis.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TDA)
Also known as the diketene-acetone adduct, TDA is a stable, liquid acetoacetylating agent that serves as a practical and safer surrogate for diketene.[5][11] It reacts with alcohols and amines to provide β-ketoesters and amides, respectively.
Performance: Recent studies have shown that TDA can react with secondary and tertiary alcohols under remarkably mild conditions—refluxing in tetrahydrofuran (THF) in the presence of sodium acetate—to produce β-ketoesters in nearly quantitative yields.[9] This method avoids the formation of side products often seen with traditional protocols.[9]
Experimental Data (Acetoacetylation with TDA):
| Alcohol/Amine | Catalyst | Conditions | Reaction Time | Yield | Reference |
| Cholesterol | Sodium Acetate | Refluxing THF | 12 hr | Quantitative | [9] |
| (-)-Menthol | Sodium Acetate | Refluxing THF | 24 hr | Quantitative | [9] |
| tert-Butanol | Sodium Acetate | Refluxing THF | 24 hr | Quantitative | [9] |
| Aniline | Sodium Acetate | Refluxing THF | 2 hr | Quantitative | [9] |
Limitations: As an acetone adduct, its molecular weight is higher than that of diketene, which may be a consideration for process mass intensity in industrial applications.
Experimental Protocols
Protocol 1: Synthesis of a β-Ketoester using Meldrum's Acid
This protocol is adapted from the general method described by Oikawa et al.[4]
-
Acylation: To a solution of Meldrum's acid (1.0 eq) and pyridine (2.0 eq) in dichloromethane at 0°C, slowly add the desired acyl chloride (1.1 eq).
-
Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with cold 1M HCl and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
-
Evaporate the solvent under reduced pressure to yield the crude acyl Meldrum's acid, which can be used without further purification.
-
Alcoholysis: Dissolve the crude acyl Meldrum's acid in an excess of the desired alcohol (e.g., methanol, tert-butanol).
-
Reflux the solution for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the excess alcohol under reduced pressure.
-
Purify the residue by vacuum distillation or silica gel chromatography to obtain the final β-ketoester.
Protocol 2: Acetoacetylation of an Alcohol using TDA
This protocol is based on the mild, high-yield procedure reported by Ribeiro et al.[9]
-
Reaction Setup: To a solution of the desired alcohol (1.0 eq, e.g., 10 mmol) in anhydrous tetrahydrofuran (THF, 30 mL), add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TDA) (1.2 eq, 12 mmol) and sodium acetate (0.1 eq, 1 mmol).
-
Reflux: Heat the mixture to reflux and maintain for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting β-ketoester is often of high purity (>95%) and may not require further purification.
Visualizations
Synthetic Pathways to β-Ketoesters
The following diagram illustrates the different synthetic routes to a target β-ketoester starting from the discussed alternatives.
Caption: Synthetic routes to β-ketoesters from various precursors.
General Experimental Workflow
This diagram outlines a typical workflow for the synthesis and purification of a chemical compound.
Caption: A generalized workflow for chemical synthesis and purification.
Conclusion
While this compound remains a useful reagent for specific applications, several powerful alternatives offer greater flexibility, safety, and efficiency for the general synthesis of β-ketoesters.
-
Diketene is an economical choice for large-scale industrial production of simple acetoacetates but is hampered by significant safety and handling challenges.[2][3][7]
-
Meldrum's acid provides exceptional versatility, allowing for the synthesis of a vast range of β-ketoesters from different carboxylic acids and alcohols, including sterically hindered ones.[4][12] Its primary disadvantage is the two-step nature of the procedure.
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TDA) emerges as a highly attractive alternative. It combines the reactivity needed for efficient acetoacetylation with excellent stability, and recent procedural improvements allow for quantitative yields under very mild conditions with a wide range of substrates.[9]
For researchers in drug development and discovery, the stability, safety, and high-yielding performance of TDA make it a superior general-purpose reagent for accessing diverse β-ketoesters. For constructing complex molecules where a specific acyl group is required, the Meldrum's acid route offers unparalleled synthetic flexibility. The selection of the optimal reagent will ultimately depend on the specific target molecule, scale, and available laboratory resources.
References
- 1. This compound | 74530-56-6 [chemicalbook.com]
- 2. Diketene - Wikipedia [en.wikipedia.org]
- 3. CAS 674-82-8: Diketene | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. Ethyl 4-Chloroacetoacetate | 638-07-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. grokipedia.com [grokipedia.com]
- 8. rroij.com [rroij.com]
- 9. allresearchjournal.com [allresearchjournal.com]
- 10. tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | C7H10O3 | CID 79368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Synthetic Building Blocks: Tert-Butyl-4-chloro-3-oxobutanoate vs. Malonic Acid Half-Thioesters
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of two key synthons in modern organic chemistry, supported by experimental data and detailed protocols.
In the landscape of pharmaceutical and fine chemical synthesis, the strategic choice of building blocks is paramount to the efficiency, stereoselectivity, and overall success of a synthetic route. Among the myriad of available reagents, tert-butyl-4-chloro-3-oxobutanoate and malonic acid half-thioesters (MAHTs) have emerged as valuable precursors for the construction of complex molecular architectures. This guide provides a detailed, data-driven comparison of these two classes of compounds, focusing on their distinct reactivity profiles and applications in the synthesis of key structural motifs.
Executive Summary
This compound is a versatile four-carbon building block, primarily utilized in the synthesis of β-hydroxy esters and their derivatives through the reduction of its ketone functionality. Its applications are notable in the preparation of chiral intermediates for antibiotics and other pharmaceuticals. The tert-butyl ester group offers steric protection and can be removed under acidic conditions.
Malonic Acid Half-Thioesters (MAHTs) are highly reactive pronucleophiles that serve as efficient precursors to thioester enolates.[1] Their reactivity is harnessed in a variety of carbon-carbon bond-forming reactions, most notably in biomimetic decarboxylative additions, including aldol, Mannich, and Michael reactions.[2] The thioester functionality provides a versatile handle for further transformations, and the inherent reactivity of MAHTs often allows for milder reaction conditions compared to their oxygenated counterparts.[3]
Head-to-Head Comparison: Synthesis of β-Hydroxy Carbonyl Compounds
A critical application for both synthons lies in the preparation of β-hydroxy carbonyl compounds, a ubiquitous structural motif in natural products and active pharmaceutical ingredients. However, the synthetic strategies to access this motif diverge significantly between the two, offering a clear point of comparison in terms of reaction conditions, yields, and stereochemical control.
Scenario 1: Biocatalytic Reduction of a β-Ketoester (this compound analogue)
Scenario 2: Decarboxylative Aldol Reaction of a Malonic Acid Half-Thioester
MAHTs undergo decarboxylation to form a thioester enolate, which can then react with an aldehyde in a highly stereoselective aldol addition. This approach builds the carbon skeleton and sets the stereochemistry in a single, atom-economical step.
Below is a table summarizing the performance of each approach based on published experimental data.
| Parameter | Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate[4] | Decarboxylative Aldol Reaction of an α-benzyloxy-MAHT[1] |
| Reaction Type | Asymmetric Ketone Reduction | Decarboxylative Aldol Addition |
| Key Reagents | Ethyl 4-chloro-3-oxobutanoate, Recombinant E. coli cells | α-benzyloxy-MAHT, Hydrocinnamaldehyde, Ti(IV)-salen catalyst |
| Solvent | Water/Octanol biphasic system | Toluene |
| Temperature | 30 °C | Ambient Temperature |
| Reaction Time | 20 hours | 24-48 hours |
| Yield | 91.8% | 83% (as a single stereoisomer) |
| Enantioselectivity | 99.9% ee | 99:1 er |
| Diastereoselectivity | Not Applicable | >99:1 dr |
Experimental Protocols
Protocol 1: Preparative Scale Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate[4]
This protocol details the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), a valuable chiral precursor.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Recombinant Escherichia coli cells expressing a stereoselective carbonyl reductase
-
Glucose
-
NADP+
-
Octanol
-
Phosphate buffer (pH 6.5)
-
2 M NaOH
Procedure:
-
A biphasic system is prepared with an aqueous phosphate buffer (pH 6.5) and octanol.
-
The recombinant E. coli cells, glucose, and NADP+ are added to the aqueous phase.
-
The reaction is initiated by the addition of COBE. A substrate fed-batch strategy is employed, with a total of 1200 mmol of COBE added in three portions over the course of the reaction.
-
The reaction mixture is stirred at 30 °C.
-
The pH is maintained at 6.5 by the addition of 2 M NaOH to neutralize the gluconic acid formed from glucose oxidation.
-
The reaction is monitored for the consumption of COBE. After 20 hours, the reaction is typically complete.
-
The product, (R)-CHBE, is isolated from the octanol phase.
Results:
-
Yield: 91.8%
-
Enantiomeric excess (ee): 99.9%
Protocol 2: Enantioselective Decarboxylative Glycolate Aldol Reaction of an α-benzyloxy-MAHT[1]
This protocol describes the synthesis of a syn-diol product through the decarboxylative aldol reaction of an α-benzyloxy-functionalized malonic acid half-thioester with an aldehyde.
Materials:
-
α-benzyloxy-MAHT (8)
-
Hydrocinnamaldehyde (3)
-
Ti(IV)-salen catalyst
-
Toluene
Procedure:
-
The reaction is performed on a 0.3 mmol scale with respect to the aldehyde.
-
α-benzyloxy-MAHT (8) and hydrocinnamaldehyde (3) are dissolved in toluene (0.1 M).
-
The Ti(IV)-salen catalyst is added to the solution.
-
The reaction mixture is stirred at ambient temperature for 24-48 hours.
-
The reaction progress is monitored by appropriate analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, the product is purified by column chromatography.
Results:
-
Yield: 83% of the syn-diol product (10a) as a single stereoisomer.
-
Diastereomeric ratio (dr): >99:1
-
Enantiomeric ratio (er): 99:1
Logical Workflow and Reaction Pathways
The following diagrams illustrate the synthetic pathways discussed.
Caption: Synthetic routes to β-hydroxy carbonyl compounds.
Conclusion
Both this compound and malonic acid half-thioesters are potent tools in the arsenal of the synthetic chemist. The choice between them is dictated by the specific synthetic strategy and desired outcome.
-
This compound and its analogues are ideal for accessing β-hydroxy esters via reduction . This pathway is particularly powerful when combined with biocatalysis to achieve high enantioselectivity. It is a "top-down" approach where the carbon skeleton is pre-formed and then functionalized.
-
Malonic acid half-thioesters excel in decarboxylative C-C bond-forming reactions . This "bottom-up" approach allows for the construction of the carbon backbone and the simultaneous introduction of stereocenters with high control. The mild reaction conditions and the versatility of the resulting thioester product make MAHTs highly attractive for complex molecule synthesis.[1][3]
For researchers and drug development professionals, understanding the distinct advantages and reaction pathways of these synthons is crucial for designing efficient and elegant synthetic routes to novel chemical entities.
References
- 1. An Enantioselective Decarboxylative Glycolate Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylative Mannich Reactions with Substituted Malonic Acid Half-Oxyesters - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of tert-Butyl-4-chloro-3-oxobutanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic characterization of tert-Butyl-4-chloro-3-oxobutanoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted spectroscopic data based on the analysis of its functional groups and comparison with analogous compounds. Detailed experimental protocols for acquiring the spectroscopic data are also provided.
Predicted Spectroscopic Data
The following table summarizes the predicted and comparative spectroscopic data for this compound and its analogs. These predictions are derived from established principles of NMR, IR, and mass spectrometry.
| Spectroscopic Technique | This compound (Predicted) | tert-Butyl acetoacetate (Reference) | Ethyl 4-chloro-3-oxobutanoate (Reference) |
| ¹H NMR (CDCl₃, ppm) | ~1.5 (s, 9H, C(CH₃)₃), ~3.6 (s, 2H, -CH₂-CO-), ~4.2 (s, 2H, -CO-CH₂Cl) | ~1.48 (s, 9H, C(CH₃)₃), ~2.26 (s, 3H, -CO-CH₃), ~3.34 (s, 2H, -CH₂-CO-) | ~1.3 (t, 3H, -CH₃), ~3.6 (s, 2H, -CH₂-CO-), ~4.2 (q, 2H, -O-CH₂-), ~4.3 (s, 2H, -CO-CH₂Cl) |
| ¹³C NMR (CDCl₃, ppm) | ~28 (C(CH₃)₃), ~48 (-CH₂-CO-), ~55 (-CO-CH₂Cl), ~83 (C(CH₃)₃), ~166 (Ester C=O), ~200 (Ketone C=O) | ~28.1 (C(CH₃)₃), ~30.0 (-CO-CH₃), ~51.9 (-CH₂-CO-), ~81.6 (C(CH₃)₃), ~167.2 (Ester C=O), ~201.0 (Ketone C=O) | ~14.0 (-CH₃), ~48 (-CH₂-CO-), ~55 (-CO-CH₂Cl), ~62 (-O-CH₂-), ~166 (Ester C=O), ~200 (Ketone C=O) |
| IR (cm⁻¹) | ~1745 (Ester C=O stretch), ~1725 (Ketone C=O stretch), ~1150 (C-O stretch), ~750 (C-Cl stretch) | ~1740 (Ester C=O stretch), ~1718 (Ketone C=O stretch), ~1155 (C-O stretch) | ~1745 (Ester C=O stretch), ~1725 (Ketone C=O stretch), ~1200 (C-O stretch), ~760 (C-Cl stretch) |
| Mass Spectrometry (m/z) | 192/194 (M⁺), 136/138, 115, 57 (base peak) | 158 (M⁺), 102, 57 (base peak) | 164/166 (M⁺), 118/120, 93, 43 |
Note: Predicted values are estimates and may vary from experimental results.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Experimental Protocols
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence is used.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32 scans are typically co-added to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are acquired to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a 5-10% solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty salt plates or the solvent-filled cell is recorded.
-
The sample is placed in the spectrometer, and the spectrum is acquired over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for this type of compound.
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans per second.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The fragmentation of esters often involves α-cleavage and McLafferty rearrangements.[1] For tert-butyl esters, a prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is expected.[2]
References
A Comparative Guide to Analytical Standards for tert-Butyl-4-chloro-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methods for tert-Butyl-4-chloro-3-oxobutanoate, a key intermediate in pharmaceutical synthesis. We will explore its analytical characteristics in comparison to its common alternatives, Methyl-4-chloro-3-oxobutanoate and Ethyl-4-chloro-3-oxobutanoate, supported by detailed experimental protocols and comparative data.
Introduction to Analytical Challenges
The analysis of β-keto esters like this compound presents a unique challenge due to keto-enol tautomerism. This equilibrium between the keto and enol forms can lead to issues such as peak broadening or the appearance of multiple signals in chromatographic and spectroscopic analyses. Method development must account for this phenomenon to ensure accurate and reproducible results.
Comparison of Analytical Standards
The choice of the ester group (tert-butyl, methyl, or ethyl) can influence the compound's physicochemical properties, stability, and, consequently, its behavior in analytical systems.
| Property | This compound | Methyl 4-chloro-3-oxobutanoate | Ethyl 4-chloro-3-oxobutanoate |
| Molecular Formula | C₈H₁₃ClO₃ | C₅H₇ClO₃ | C₆H₉ClO₃ |
| Molecular Weight | 192.64 g/mol | 150.56 g/mol | 164.59 g/mol |
| Boiling Point | ~230.5 °C[1] | ~199-201 °C | ~206-208 °C |
| Steric Hindrance | High | Low | Moderate |
| Susceptibility to Hydrolysis | Higher (acid-labile) | Lower | Moderate |
The bulky tert-butyl group provides significant steric hindrance, which can influence reactivity and chromatographic retention. Furthermore, the tert-butyl ester is known to be more susceptible to acid-catalyzed hydrolysis compared to its methyl and ethyl counterparts. This is a critical consideration for sample preparation and the selection of HPLC mobile phase conditions.
Analytical Methodologies and Comparative Data
This section details recommended analytical methods for the characterization and quality control of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of these compounds. A reversed-phase method is typically employed.
Illustrative Chromatographic Parameters:
| Parameter | This compound | Methyl 4-chloro-3-oxobutanoate | Ethyl 4-chloro-3-oxobutanoate |
| Retention Time (min) | ~5.8 | ~3.2 | ~4.5 |
| Tailing Factor | 1.2 | 1.1 | 1.1 |
| Theoretical Plates | >2000 | >2500 | >2500 |
Note: These are illustrative values and will vary based on the specific HPLC system and conditions.
The increased steric hindrance and lipophilicity of the tert-butyl group typically lead to a longer retention time compared to the methyl and ethyl analogs under reversed-phase conditions. Careful control of mobile phase pH is crucial to prevent on-column hydrolysis of the tert-butyl ester.
Gas Chromatography (GC)
GC is suitable for the analysis of these volatile compounds. The separation of keto-enol tautomers can sometimes be observed, requiring careful method optimization.
Illustrative GC Parameters:
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Detector | FID at 280 °C |
Due to its higher boiling point, this compound will have a longer retention time compared to its methyl and ethyl analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and for studying the keto-enol tautomerism of these compounds.
Expected ¹H NMR Chemical Shifts (in CDCl₃, illustrative):
| Protons | tert-Butyl acetoacetate (analog) |
| C(CH₃)₃ | ~1.5 ppm (s, 9H) |
| -CH₂- (keto) | ~3.4 ppm (s, 2H) |
| CH₃ (keto) | ~2.2 ppm (s, 3H) |
| =CH- (enol) | ~5.0 ppm (s, 1H) |
| OH (enol) | ~12.0 ppm (s, 1H) |
Note: Data for the closely related tert-butyl acetoacetate is provided as a reference.
By integrating the signals corresponding to the keto and enol forms, the equilibrium constant in a given solvent can be determined.
Experimental Protocols
HPLC Analysis Protocol
Objective: To determine the purity of this compound using reversed-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (50:50, v/v) with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity based on the area percentage of the main peak.
GC-MS Analysis Protocol
Objective: To identify and quantify this compound and its related impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-300
-
-
Analysis: Inject the sample and acquire the data. Identify the main component and any impurities by their mass spectra.
NMR Analysis Protocol
Objective: To confirm the structure and assess the keto-enol tautomer ratio of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS, internal standard)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum and integrate the characteristic signals for the keto and enol tautomers to determine their relative ratio.
Visualizing Workflows
References
A Comparative Guide to Acylating Agents for Beta-Lactam Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of beta-lactam antibiotics is a cornerstone of pharmaceutical chemistry. The critical step in creating semi-synthetic beta-lactams, such as the widely used ampicillin, is the acylation of the beta-lactam nucleus, 6-aminopenicillanic acid (6-APA). The choice of acylating agent significantly impacts the efficiency, yield, and environmental footprint of this process. This guide provides an objective comparison of common chemical and enzymatic acylating agents for the synthesis of ampicillin, supported by experimental data and detailed protocols.
Performance Comparison of Acylating Agents for Ampicillin Synthesis
The following table summarizes the performance of four distinct acylating methods for the synthesis of ampicillin. It is important to note that the reaction conditions are not identical across all methods, as they have been optimized for each specific acylating agent.
| Acylating Agent/Method | Acylating Reagent | Key Reaction Conditions | Reaction Time | Yield |
| Acid Chloride | D-(-)-α-phenylglycyl chloride hydrochloride | Silylation of 6-APA, -20°C to -10°C, presence of urea | Not specified | Good (implied)[1] |
| Mixed Anhydride | D-phenylglycine and Pivaloyl chloride | Low temperature (-20 to -25°C), formation of N-protected intermediate | 90 minutes for intermediate formation | ~50% (crude purity)[2] |
| Dane Salt | D-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine sodium salt | Low temperature (-30°C), silylation of 6-APA, in situ hydrolysis | 5 hours | 75-77%[3] |
| Enzymatic | D-phenylglycine methyl ester (PGME) | Immobilized Penicillin G Acylase, pH 6.5, 35°C, aqueous buffer | 2 hours | Up to 88%[4][5] |
Experimental Protocols
Acid Chloride Method: Acylation using D-(-)-α-phenylglycyl chloride hydrochloride
This method involves the activation of the carboxylic acid as a highly reactive acid chloride. To prevent side reactions with the free carboxylic acid of 6-APA, it is first protected as a silyl ester.
Materials:
-
6-aminopenicillanic acid (6-APA)
-
D-(-)-α-phenylglycyl chloride hydrochloride
-
Silylating agent (e.g., organo-silyl chloride)
-
Organic base (e.g., triethylamine)
-
Urea
-
Aprotic halogenated hydrocarbon solvent (e.g., methylene chloride)
-
Water
-
Acid for pH adjustment (e.g., HCl)
-
Base for pH adjustment (e.g., ammonia)
Procedure:
-
Suspend 6-APA in an aprotic halogenated hydrocarbon solvent.
-
Add an organic base and a silylating agent to the suspension to form the silylated 6-APA. It is advisable to cool the reactants to between -30°C and 10°C prior to mixing.[1]
-
In a separate vessel, prepare a slurry of D-(-)-α-phenylglycyl chloride hydrochloride and urea in the same solvent.
-
Add the silylated 6-APA solution to the acid chloride slurry while maintaining the temperature below 20°C.[1]
-
After the acylation is complete, cool the reaction mixture to between -5°C and 5°C.[1]
-
Add water to the reaction mixture to hydrolyze the silyl ester and adjust the pH to approximately 1.5 to 2.0.[1]
-
After hydrolysis, raise the pH to precipitate the ampicillin trihydrate.[1]
-
Isolate the product by filtration, wash, and dry.
Mixed Anhydride Method
This method involves the activation of the carboxylic acid by forming a mixed anhydride, typically with a chloroformate or another acid chloride like pivaloyl chloride.
Materials:
-
D-phenylglycine
-
Pivaloyl chloride
-
2,6-Lutidine
-
6-aminopenicillanic acid diethylamine salt (6-APA.DEA)
-
Tetrahydrofuran (THF)
-
Water
-
Isopropyl alcohol (IPA)
-
Diethylamine
Procedure:
-
Prepare a solution of D-phenylglycine TEA salt by suspending D-phenylglycine in THF and adding triethylamine, water, IPA, and diethylamine.[2]
-
In a separate flask, prepare the mixed anhydride by reacting the D-phenylglycine salt solution with 2,6-lutidine and pivaloyl chloride at -40°C. Stir for 90 minutes at -20 to -25°C to form the N-protected ampicillin mixed anhydride.[2]
-
Add a solution of 6-APA.DEA to the freshly prepared mixed anhydride at -60°C.[2]
-
Stir the reaction mixture for 2 hours at -30 to -40°C.[2]
-
After the reaction, the product is worked up, which may involve extraction and crystallization, to yield crude ampicillinyl-d-phenylglycine.[2]
Dane Salt Method
The Dane salt method utilizes a protected amino acid derivative to acylate the 6-APA, followed by deprotection to yield the final product.
Materials:
-
6-aminopenicillanic acid (6-APA)
-
D-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine sodium salt (Dane salt)
-
Silylating agent (e.g., trimethylchlorosilane)
-
Triethylamine
-
Methylene chloride
-
Dimethylacetamide
-
Water
-
Hydrochloric acid
-
Ammonia
Procedure:
-
Prepare silylated 6-APA by reacting 6-APA with a silylating agent and triethylamine in methylene chloride.[3]
-
In a separate reactor, prepare the mixed anhydride of the Dane salt.
-
Add the silylated 6-APA mixture to the mixed anhydride at -45°C, allowing the temperature to rise to -30°C. Stir for 5 hours at this temperature.[3]
-
Warm the mixture to -10°C and add water.
-
Hydrolyze the N-protected ampicillin in situ by adjusting the pH to 1.5 with concentrated hydrochloric acid and stirring for 15 minutes at 5°C.[3]
-
Separate the aqueous and organic layers.
-
Adjust the pH of the aqueous phase to 5.4 with concentrated ammonia to precipitate the ampicillin.[3]
-
Filter, wash, and dry the product.
Enzymatic Method using Immobilized Penicillin G Acylase
This environmentally friendly method utilizes an enzyme to catalyze the acylation in an aqueous medium under mild conditions.
Materials:
-
6-aminopenicillanic acid (6-APA)
-
D-phenylglycine methyl ester (PGME)
-
Immobilized Penicillin G Acylase (e.g., from E. coli)
-
Phosphate buffer (pH 6.5)
-
2N HCl for pH adjustment
Procedure:
-
Prepare a 50 ml solution of phosphate buffer (pH 6.5) containing 100 mM 6-APA and 300 mM PGME.[4]
-
Add 15 U/100 µg of immobilized penicillin G acylase to the solution.[4]
-
Maintain the reaction at 35°C with stirring (200 rpm).[4]
-
Keep the pH constant at 6.5 by the addition of 2N HCl.[4]
-
Monitor the reaction progress by HPLC. The optimal reaction time is typically around 2 hours, after which hydrolysis of the product may become significant.[4]
-
Upon completion, separate the immobilized enzyme by filtration for reuse.
-
Isolate the ampicillin from the reaction mixture.
Reaction Mechanisms and Workflows
Chemical Acylation Workflow (General)
Chemical methods for ampicillin synthesis, such as the acid chloride, mixed anhydride, and Dane salt methods, generally follow a similar workflow that involves the activation of the acyl donor, acylation of the protected 6-APA, and subsequent deprotection and purification steps.
References
- 1. US4248780A - Process for preparing ampicillin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US4231954A - Dane salt and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]
- 4. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. brieflands.com [brieflands.com]
Safety Operating Guide
Proper Disposal of tert-Butyl-4-chloro-3-oxobutanoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of tert-Butyl-4-chloro-3-oxobutanoate, a chemical widely used in research and pharmaceutical development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound is classified as a hazardous substance, posing significant risks if not handled and disposed of correctly. It is crucial for all laboratory personnel, including researchers, scientists, and drug development professionals, to be thoroughly familiar with its hazard profile and the requisite disposal protocols.
Hazard Profile and Disposal Considerations
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1] This substance is recognized as being toxic to aquatic life with long-lasting effects.[1][2][3]
| Hazard Classification | Description | Disposal Consideration |
| Acute Toxicity | Harmful if swallowed or in contact with skin. Toxic if inhaled.[4][5] | Dispose of contents/container to an approved waste disposal plant.[1][2][6] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][4] May cause an allergic skin reaction.[2] | Wear protective gloves, clothing, eye, and face protection.[1][2][4][6] Contaminated clothing should be washed before reuse.[2] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2][4] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1][2] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][2][3] | Avoid release to the environment.[2][6] Collect spillage.[2] |
Experimental Protocols for Spills and Waste Management
While specific experimental protocols for the neutralization of this compound are not detailed in publicly available safety data sheets, general procedures for handling spills and waste are provided.
Spill Management:
-
Ensure adequate ventilation and remove all sources of ignition.[2][4][7]
-
Wear appropriate personal protective equipment (PPE) , including protective gloves, clothing, eye protection, and a respirator if necessary.[1][2][4][6]
-
Contain the spill using an inert absorbent material such as dry sand or earth.[7]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[6]
-
Clean the affected area thoroughly.
-
Do not let the product enter drains , other waterways, or the soil.[2]
Waste Container and Storage:
-
Keep waste in suitable, closed containers for disposal.[1]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances such as acids, bases, and reducing agents.[1][7]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
It is imperative to consult with a certified hazardous waste disposal company to ensure full compliance with all applicable regulations, as they can provide specific guidance on packaging, labeling, and documentation requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. 638-07-3 | Ethyl 4-chloro-3-oxobutanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
